Chloromethyl dodecanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
chloromethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHDYWCWXAASER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337603 | |
| Record name | Chloromethyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-67-0 | |
| Record name | Chloromethyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanoic acid chloromethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Chloromethyl Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Chloromethyl dodecanoate (also known as Chloromethyl laurate). The information is compiled from various sources and is presented to assist researchers and professionals in the fields of chemistry and drug development. This document includes a summary of its physical properties, detailed experimental protocols for their determination, and a visualization of its application in synthetic chemistry.
Physical Properties of this compound
This compound is a fatty acid ester that serves as a reagent in various chemical syntheses, including the preparation of prodrugs and potential antitumor agents.[1] A summary of its key physical properties is presented in Table 1. It is important to note that many of the available data points are calculated values and should be considered as estimates until experimentally verified.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅ClO₂ | [1][2] |
| Molecular Weight | 248.79 g/mol | [1][3] |
| CAS Number | 61413-67-0 | [1][2] |
| Appearance | Neat | [1] |
| Calculated Density | 0.964 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [4] |
| Calculated Boiling Point | 296.1 ± 13.0 °C (at 760 Torr) | [4] |
| Calculated Flash Point | 130.5 ± 15.3 °C | [4] |
| Calculated Solubility | Practically insoluble (0.02 g/L at 25 °C) | [4] |
| Storage Temperature | 2-8 °C |
Experimental Protocols for Determination of Physical Properties
While specific experimental data for this compound is limited, the following are detailed, generalized protocols for determining the key physical properties of long-chain esters. These methods can be applied to obtain experimental values for this compound.
2.1 Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
-
Apparatus: Melting point apparatus (e.g., DigiMelt), capillary tubes.
-
Procedure:
-
A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3][5][6][7]
-
2.2 Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube or a microscale distillation apparatus, thermometer, small test tube, capillary tube.
-
Procedure (Thiele Tube Method):
-
A small amount of the liquid sample (about 0.5 mL) is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is heated gently, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[8][9]
-
-
Procedure (Gas Chromatography):
-
Gas chromatography can also be used to determine the boiling range distribution of fatty acid esters.
-
A non-polar capillary column is used, and the sample is eluted in order of increasing boiling point.
-
The column temperature is raised at a reproducible linear rate.
-
A flame ionization detector is used for quantitative determination.[9][10]
-
2.3 Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus: Pycnometer (specific gravity bottle), analytical balance.
-
Procedure (Pycnometer Method):
-
The mass of a clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the stopper is inserted.
-
The exterior of the pycnometer is carefully dried, and its mass is determined.
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., distilled water).
-
The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.[11][12][13]
-
2.4 Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent.
-
Apparatus: Test tubes, vortex mixer, water bath sonicator.
-
Procedure:
-
A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) at room temperature.
-
If the solute does not dissolve, the mixture can be gently warmed or sonicated.
-
Visual inspection is used to determine if the solute has dissolved completely. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by finding the maximum mass of solute that dissolves in a given volume of solvent.[1][8][14][15][16][17]
-
Synthesis and Applications
This compound is a useful reagent in organic synthesis. A common method for its preparation involves the reaction of dodecanoyl chloride with paraformaldehyde.
3.1 Synthesis of this compound
-
Reactants: Dodecanoyl chloride, paraformaldehyde, and a catalyst (e.g., a Lewis acid like zinc chloride).
-
General Procedure:
-
Dodecanoyl chloride and paraformaldehyde are combined in an appropriate anhydrous solvent.
-
A catalytic amount of a Lewis acid is added to the mixture.
-
The reaction mixture is stirred, often with heating, to promote the reaction.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction is worked up to isolate the crude product.
-
Purification of the this compound is typically achieved by vacuum distillation.
-
3.2 Application in Drug Synthesis
This compound is utilized as a reagent in the synthesis of prodrugs. For instance, it can be used to introduce a dodecanoyloxymethyl group onto a drug molecule, which can enhance its lipophilicity and affect its pharmacokinetic properties. One notable application is in the synthesis of derivatives of fluoroquinolone antibiotics like levofloxacin, which have shown potential as anticancer agents.[18]
Below is a diagram illustrating a generalized workflow for the synthesis of a levofloxacin derivative using a chloromethyl ester.
Caption: Generalized synthesis of a levofloxacin derivative.
This guide provides a foundational understanding of the physical properties of this compound and its role in synthetic chemistry. Researchers are encouraged to use the provided protocols to determine experimental values and further contribute to the body of knowledge on this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene - Google Patents [patents.google.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. athabascau.ca [athabascau.ca]
- 8. scribd.com [scribd.com]
- 9. kaycantest.com [kaycantest.com]
- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. che.utah.edu [che.utah.edu]
- 12. home.uni-leipzig.de [home.uni-leipzig.de]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Chloromethyl Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl dodecanoate, also known as chloromethyl laurate, is a valuable chemical intermediate, particularly in the synthesis of prodrugs where it serves as a linker between a hydrophilic drug molecule and a lipophilic carrier. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on practical and efficient methodologies. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to facilitate its preparation in a laboratory setting. The core of this guide centers on the Lewis acid-catalyzed reaction of dodecanoyl chloride with a formaldehyde source, a method noted for its high chemoselectivity and applicability.
Introduction
The synthesis of chloromethyl esters is a critical step in the development of various pharmaceutical agents. These esters can function as effective prodrug linkers, improving the bioavailability and pharmacokinetic properties of parent drug molecules. This compound, with its 12-carbon fatty acid chain, offers significant lipophilicity, making it an attractive component for such applications. This guide details the prevalent synthetic strategies for its preparation, with a primary focus on a robust method utilizing dodecanoyl chloride, a formaldehyde equivalent (paraformaldehyde or trioxane), and a Lewis acid catalyst.
Primary Synthesis Pathway: Lewis Acid-Catalyzed Chloromethylation
The most practical and chemoselective method for synthesizing this compound involves the reaction of dodecanoyl chloride with a source of formaldehyde, such as paraformaldehyde or trioxane, in the presence of a Lewis acid catalyst. Zirconium tetrachloride (ZrCl₄) has been demonstrated to be a particularly effective catalyst for this transformation.[1]
This pathway can be conceptually divided into two key stages: the formation of dodecanoyl chloride from dodecanoic acid, and the subsequent catalytic reaction to form the chloromethyl ester.
Stage 1: Synthesis of Dodecanoyl Chloride
Dodecanoyl chloride (lauroyl chloride) is typically prepared by reacting dodecanoic acid (lauric acid) with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This is a standard and high-yielding reaction in organic synthesis.
Experimental Protocol:
-
Materials:
-
Dodecanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dodecanoic acid in the anhydrous solvent.
-
Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the solution at room temperature. The reaction may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude dodecanoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
-
Stage 2: Zirconium Tetrachloride-Catalyzed Synthesis of this compound
This stage involves the reaction of the prepared dodecanoyl chloride with paraformaldehyde or trioxane, catalyzed by zirconium tetrachloride.[1]
Experimental Protocol:
-
Materials:
-
Dodecanoyl chloride
-
Paraformaldehyde or Trioxane
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a stirred solution of dodecanoyl chloride (1.0 equivalent) and paraformaldehyde (or trioxane, 1.5-2.0 equivalents) in anhydrous dichloromethane at room temperature, add zirconium tetrachloride (0.1-0.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for a specified period (typically several hours, monitoring by TLC or GC is recommended).
-
Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data
The following table summarizes typical quantitative data for the zirconium tetrachloride-catalyzed synthesis of chloromethyl esters from their corresponding acid chlorides and paraformaldehyde.
| Acid Chloride | Formaldehyde Source | Catalyst | Solvent | Time (h) | Yield (%) |
| Dodecanoyl Chloride | Paraformaldehyde | ZrCl₄ | CH₂Cl₂ | 4 | 85-95 |
| Benzoyl Chloride | Paraformaldehyde | ZrCl₄ | CH₂Cl₂ | 3 | 92 |
| Cinnamoyl Chloride | Paraformaldehyde | ZrCl₄ | CH₂Cl₂ | 5 | 88 |
Note: The data for dodecanoyl chloride is an estimation based on the reported high yields for various acid chlorides in the cited literature.[1]
Diagrams
Synthesis Pathway of this compound
Caption: Overall synthesis pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is efficiently achieved through a two-stage process commencing with the conversion of dodecanoic acid to dodecanoyl chloride, followed by a zirconium tetrachloride-catalyzed reaction with paraformaldehyde. This methodology offers high yields and chemoselectivity, making it a practical and scalable route for laboratory and potential industrial applications. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to confidently synthesize this important chemical intermediate.
References
An In-depth Technical Guide to Dodecanoic Acid, Chloromethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanoic acid, chloromethyl ester, also known as chloromethyl laurate or chloromethyl dodecanoate, is a fatty acid ester that serves as a crucial reagent in synthetic organic chemistry. Its bifunctional nature, incorporating a long twelve-carbon aliphatic chain and a reactive chloromethyl group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of prodrugs and targeted therapeutic agents. This technical guide provides a comprehensive review of the available literature on dodecanoic acid, chloromethyl ester, focusing on its chemical properties, synthesis, and significant applications in medicinal chemistry.
Chemical and Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₂₅ClO₂ | - |
| Molecular Weight | 248.79 g/mol | - |
| CAS Number | 61413-67-0 | [1][2] |
| Appearance | Clear Colorless Oil to Off-White | [3] |
| Boiling Point | 296.1 ± 13.0 °C | Predicted[4] |
| Density | 0.964 ± 0.06 g/cm³ | Predicted[4] |
| Solubility | Practically insoluble in water (0.02 g/L at 25 °C) | Calculated[5] |
| LogP | 4.86 | Predicted |
| SMILES | CCCCCCCCCCCC(=O)OCCl | [1] |
| InChI Key | XCHDYWCWXAASER-UHFFFAOYSA-N | [1] |
Spectroscopic Data (Predicted)
Detailed experimental spectra for dodecanoic acid, chloromethyl ester are not widely published. However, based on the known spectral characteristics of similar long-chain esters and chloromethyl groups, the following data can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aliphatic chain, the α-protons to the carbonyl group, and the chloromethyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.7 | s | 2H | -O-CH₂ -Cl |
| ~ 2.4 | t | 2H | -CH₂ -C(=O)- |
| ~ 1.6 | quint | 2H | -CH₂ -CH₂-C(=O)- |
| 1.2 - 1.4 | m | 16H | -(CH₂ )₈- |
| ~ 0.9 | t | 3H | CH₃ - |
| Predicted shifts are relative to TMS in CDCl₃. |
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 172 | C =O |
| ~ 68 | -O-C H₂-Cl |
| ~ 34 | -C H₂-C(=O)- |
| ~ 32 | -C H₂-CH₃ |
| 29.0 - 29.6 | -(C H₂)₇- |
| ~ 25 | -C H₂-CH₂-C(=O)- |
| ~ 22 | -C H₂-CH₂-CH₃ |
| ~ 14 | C H₃- |
| Predicted shifts are relative to TMS in CDCl₃.[6] |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation patterns characteristic of long-chain esters.
| m/z | Proposed Fragment |
| 248/250 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern) |
| 213 | [M - Cl]⁺ |
| 199 | [M - CH₂Cl]⁺ |
| 185 | [CH₃(CH₂)₁₀CO]⁺ (Acylium ion) |
| 49/51 | [CH₂Cl]⁺ |
| Fragmentation is predicted based on general principles of ester fragmentation. |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the carbonyl group and C-H bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 2920, 2850 | C-H stretching (aliphatic) |
| ~ 1740 | C=O stretching (ester) |
| ~ 1160 | C-O stretching (ester) |
| ~ 720 | C-Cl stretching |
Experimental Protocols
Synthesis of Dodecanoic Acid, Chloromethyl Ester
Representative Protocol: Esterification using a Chloromethylating Agent
Materials:
-
Dodecanoic acid (Lauric acid)
-
Chloromethyl chlorosulfate or a similar chloromethylating agent[7]
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dodecanoic acid (1.0 eq) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
Slowly add the chloromethylating agent (1.1 eq) via the dropping funnel to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude dodecanoic acid, chloromethyl ester by vacuum distillation or column chromatography on silica gel.
Biological Applications
The primary documented application of dodecanoic acid, chloromethyl ester is as a synthetic intermediate in the development of potential therapeutic agents.
Synthesis of Levofloxacin Derivatives with Antitumor Activity
Dodecanoic acid, chloromethyl ester has been utilized as a reagent in the synthesis of novel levofloxacin derivatives with potential antitumor properties.[8][9] By derivatizing the carboxylic acid functionality of levofloxacin, researchers have developed compounds with significant cytotoxic activity against various cancer cell lines.[1]
One study reported the synthesis of a levofloxacin-laurate conjugate and evaluated its cytotoxic activity. The IC₅₀ values for this derivative against several human cancer cell lines were determined.
| Cell Line | Cancer Type | IC₅₀ (µM) of a Levofloxacin-Laurate Derivative |
| MCF-7 | Breast Cancer | 1.4[1] |
| Hep3B | Liver Cancer | 3.77[1] |
| L-SR | Leukemia | 0.96[1] |
The proposed mechanism of action for these levofloxacin derivatives involves the inhibition of topoisomerase II beta, an enzyme crucial for DNA replication and cell division.[1] By inhibiting this enzyme, the derivatives can induce cell cycle arrest and apoptosis in cancer cells.
Synthesis of Norbormide Prodrugs
Dodecanoic acid, chloromethyl ester has also been employed in the synthesis of prodrugs of norbormide, a rat-selective toxicant.[8][10] Norbormide's effectiveness as a rodenticide is limited by bait shyness in rats, which is attributed to its unpleasant taste and rapid onset of action. To overcome this, researchers have developed prodrugs that mask the taste and delay the toxic effects. The lipophilic laurate chain from dodecanoic acid, chloromethyl ester can be incorporated to modify the physicochemical properties of norbormide, potentially improving its palatability and efficacy.[10]
Conclusion
Dodecanoic acid, chloromethyl ester is a valuable synthetic tool, particularly in the field of medicinal chemistry. While detailed information on its intrinsic biological activity is limited, its utility as a reagent for creating prodrugs and targeted therapies is well-documented. The ability to introduce a long, lipophilic laurate chain via a reactive chloromethyl linker allows for the strategic modification of parent molecules to enhance their therapeutic potential, as demonstrated in the development of novel anticancer agents and improved rodenticides. Further research into the direct biological effects of dodecanoic acid, chloromethyl ester and the development of detailed, publicly available analytical data would be beneficial for its broader application in research and development.
References
- 1. Chloromethyl Laurate | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Chloromethyl Laurate | 61413-67-0 - Coompo [coompo.com]
- 4. lookchem.com [lookchem.com]
- 5. CAS # 61413-67-0, Chloromethyl laurate, Dodecanoyloxymethyl chloride - chemBlink [chemblink.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Preparation of fatty acid methyl esters by direct transesterification of lipids with aluminium chloride-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(Chloromethyl)oxirane;dodecanoic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;prop-2-enoic acid | C33H49ClO7 | CID 176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Long-Chain Fatty Acid Esters: A Technical Guide for Researchers
Abstract
Long-chain fatty acid esters (LCFAes) represent a diverse class of lipid molecules with a profound impact on cellular signaling and physiological processes. This technical guide provides an in-depth exploration of the biological activities of key LCFAe families, including fatty acid esters of hydroxy fatty acids (FAHFAs), N-acyl ethanolamines (NAEs), and long-chain fatty acyl-CoA esters. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols for their study. This document aims to serve as a critical resource for advancing research into the therapeutic potential of these versatile lipids in metabolic and inflammatory diseases.
Introduction
Long-chain fatty acid esters are emerging as critical endogenous signaling molecules with a wide array of biological functions. Unlike their constituent fatty acids, the esterification of these molecules confers unique properties that modulate their interaction with cellular targets and signaling pathways. This guide focuses on three prominent classes of LCFAes:
-
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): A relatively newly discovered class of lipids with potent anti-diabetic and anti-inflammatory properties.
-
N-Acyl Ethanolamines (NAEs): A well-studied family of lipid amides, including palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), known for their roles in pain, inflammation, and satiety.
-
Long-Chain Fatty Acyl-CoA Esters: Key metabolic intermediates that also function as allosteric regulators of crucial enzymes involved in energy homeostasis.
This guide will systematically detail the biological activities of these compounds, present quantitative data from key studies, provide detailed experimental methodologies, and visualize the intricate signaling pathways they modulate.
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
FAHFAs are a class of endogenous lipids, first identified in the adipose tissue of insulin-sensitive mice, that have demonstrated significant potential in the management of metabolic and inflammatory conditions.[1] Palmitic acid esters of hydroxy stearic acids (PAHSAs) are among the most studied members of this family.
Biological Activities
FAHFAs exhibit a range of beneficial biological effects, primarily centered on improving glucose homeostasis and reducing inflammation.
-
Anti-diabetic Effects: Administration of PAHSAs has been shown to improve glucose tolerance and enhance insulin sensitivity in mouse models of diet-induced obesity.[2][3] These effects are, in part, mediated by the augmentation of insulin and glucagon-like peptide-1 (GLP-1) secretion.[2][3] PAHSAs have been identified as selective agonists for G protein-coupled receptor 40 (GPR40), which is involved in their positive effects on glucose metabolism.[2][4]
-
Anti-inflammatory Effects: Certain FAHFAs, such as 9-PAHSA and docosahexaenoic acid-derived FAHFAs, have been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharide (LPS).[5][6] This anti-inflammatory activity is crucial for their protective effects in conditions like colitis and adipose tissue inflammation.
Quantitative Data on FAHFA Biological Activity
The following tables summarize quantitative data from studies investigating the biological effects of FAHFAs.
Table 1: In Vivo Effects of PAHSAs on Glucose Homeostasis in Mice
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Glucose Tolerance | High-Fat Diet-Fed Mice | 9-PAHSA | 1.25 mg/kg, oral gavage | Improved glucose tolerance | [3] |
| Insulin Sensitivity | High-Fat Diet-Fed Mice | 9-PAHSA | 1.25 mg/kg, oral gavage | Enhanced insulin sensitivity | [3] |
| GLP-1 Secretion | Chow-Fed Mice | 9-PAHSA | 1.25 mg/kg, oral gavage | Augmented GLP-1 secretion | [3] |
Table 2: In Vitro Anti-inflammatory Effects of FAHFAs
| FAHFA | Cell Line | Stimulant | Concentration | Measured Cytokine | Inhibition (%) | Reference |
| 9-POHSA | RAW 264.7 | LPS (1 µg/mL) | 10 µM | IL-1β | ~50% | [5] |
| 9-OAHSA | RAW 264.7 | LPS (1 µg/mL) | 10 µM | IL-1β | ~45% | [5] |
| 9-POHSA | RAW 264.7 | LPS (1 µg/mL) | 10 µM | IL-6 | ~60% | [5] |
| 9-OAHSA | RAW 264.7 | LPS (1 µg/mL) | 10 µM | IL-6 | ~55% | [5] |
Signaling Pathways
FAHFAs exert their effects through the activation of specific G protein-coupled receptors, most notably GPR40 and GPR120.
Experimental Protocols
This protocol is adapted from established methods for the sensitive measurement of FAHFAs.[1][7][8]
Materials:
-
Tissue sample (e.g., adipose tissue)
-
Internal standards (e.g., ¹³C-labeled PAHSAs)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Ethyl acetate, Hexane
-
Solid Phase Extraction (SPE) silica cartridges
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Homogenization: Homogenize ~150 mg of frozen tissue in a mixture of PBS, methanol, and chloroform. Add a known amount of internal standard to the chloroform for accurate quantification.[9]
-
Lipid Extraction (Bligh-Dyer Method): Vortex the homogenate and centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases. Collect the lower organic phase.[9]
-
Drying: Dry the organic phase under a gentle stream of nitrogen.
-
Solid Phase Extraction (SPE):
-
Pre-wash the silica SPE cartridge with ethyl acetate, then condition with hexane.
-
Reconstitute the dried lipid extract in chloroform and load it onto the cartridge.
-
Elute neutral lipids with 5% ethyl acetate in hexane.
-
Elute the FAHFA fraction with ethyl acetate.[9]
-
Dry the FAHFA fraction under nitrogen.
-
-
LC-MS Analysis: Reconstitute the dried FAHFA fraction in methanol and inject it into the LC-MS system for analysis.[9]
This protocol describes an intraperitoneal glucose tolerance test (IPGTT) to evaluate the effect of FAHFAs on glucose metabolism.[9]
Materials:
-
FAHFA compound and vehicle control
-
Sterile glucose solution (e.g., 20% dextrose)
-
Glucometer and test strips
-
Syringes and needles
Procedure:
-
Fasting: Fast mice for 6 hours with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading from the tail vein.
-
FAHFA Administration: Administer the FAHFA compound or vehicle (e.g., by oral gavage) 30-60 minutes before the glucose challenge.
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC). A lower AUC indicates improved glucose tolerance.[9]
N-Acyl Ethanolamines (NAEs)
NAEs are a class of lipid amides that includes the well-characterized molecules palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). They are involved in a wide range of physiological processes, including inflammation, pain, and appetite regulation.
Biological Activities
-
Palmitoylethanolamide (PEA): PEA is renowned for its analgesic and anti-inflammatory properties.[10][11] It is thought to exert its effects through multiple mechanisms, including the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and potential indirect modulation of the endocannabinoid system.[12]
-
Oleoylethanolamide (OEA): OEA is primarily known as a satiety factor that regulates food intake.[13][14] It also plays a role in lipid metabolism, stimulating lipolysis and fatty acid oxidation.[15][16] OEA's effects are largely mediated through the activation of PPAR-α and the transient receptor potential vanilloid type 1 (TRPV1) channel.[13][14][17]
Quantitative Data on NAE Biological Activity
Table 3: In Vitro Effects of OEA on PPAR-α Activation and Downstream Targets
| Parameter | Cell/Tissue Model | Treatment | Concentration | Outcome | Reference |
| PPAR-α Activation | - | OEA | EC₅₀ ≈ 0.12 µM | - | [16] |
| α-SMA mRNA expression | Carbon Tetrachloride-stimulated Hepatic Stellate Cells | OEA | 10 µM | Significant reduction in α-SMA expression | [17] |
| Collagen I mRNA expression | Carbon Tetrachloride-stimulated Hepatic Stellate Cells | OEA | 10 µM | Significant reduction in Collagen I expression | [17] |
Table 4: In Vitro Anti-inflammatory Effects of OEA
| Cell Line | Stimulant | Treatment | Concentration | Measured Cytokine | Inhibition | Reference |
| THP-1 | LPS (1 µg/mL) | OEA | 40 µM | TNF-α mRNA | Significant reduction | [18] |
| THP-1 | LPS (1 µg/mL) | OEA | 40 µM | IL-6 mRNA | Significant reduction | [18] |
| THP-1 | LPS (1 µg/mL) | OEA | 40 µM | IL-1β mRNA | Significant reduction | [18] |
Signaling Pathways
OEA and PEA modulate distinct but sometimes overlapping signaling pathways to exert their biological effects.
Experimental Protocols
This protocol describes a reporter gene assay to measure the activation of PPAR-α by a test compound like OEA.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Expression vector for human PPAR-α
-
Reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase gene
-
Transfection reagent
-
OEA or other test compounds
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection: Culture HepG2 cells and co-transfect them with the PPAR-α expression vector and the PPRE-luciferase reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of OEA or a known PPAR-α agonist (positive control) for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve to determine the EC₅₀ value.
This protocol details how to measure intracellular calcium changes in response to TRPV1 activation by OEA.[19][20]
Materials:
-
Dorsal root ganglion (DRG) neurons or a cell line expressing TRPV1 (e.g., HEK293-TRPV1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
OEA, capsaicin (positive control), and a TRPV1 antagonist (e.g., capsazepine)
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye to allow it to enter the cells and be cleaved to its active form.
-
Baseline Measurement: Acquire baseline fluorescence images before adding any compounds.
-
Compound Application: Perfuse the cells with a solution containing OEA and record the changes in fluorescence intensity over time.
-
Controls: As a positive control, apply capsaicin to confirm TRPV1 expression and functionality. To confirm specificity, pre-incubate cells with a TRPV1 antagonist before applying OEA.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the intracellular calcium concentration changes in response to OEA.
Long-Chain Fatty Acyl-CoA Esters
Long-chain fatty acyl-CoA esters (LCFA-CoAs) are central intermediates in lipid metabolism. Beyond their metabolic roles, they have been recognized as important signaling molecules that allosterically regulate key enzymes, thereby influencing cellular energy status.
Biological Activities
-
Metabolic Regulation: LCFA-CoAs are key regulators of fatty acid oxidation. They allosterically inhibit acetyl-CoA carboxylase (ACC), the enzyme responsible for synthesizing malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). This relieves the inhibition of CPT1, allowing for the transport of fatty acids into the mitochondria for β-oxidation.[21]
-
AMPK Activation: LCFA-CoAs have been identified as direct endogenous activators of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[21][22] This activation occurs through binding to the allosteric drug and metabolite (ADaM) site on the AMPK β1 subunit.[21]
Quantitative Data on LCFA-CoA Biological Activity
Table 5: In Vitro Activation of AMPK by LCFA-CoAs
| LCFA-CoA | AMPK Isoform | Concentration | Fold Activation | Reference |
| Palmitoyl-CoA | α1β1γ1 | 10 µM | ~3-fold | [21] |
| Myristoyl-CoA | α1β1γ1 | 10 µM | ~3-fold | [21] |
Signaling Pathways
LCFA-CoAs directly influence the AMPK signaling pathway, a central hub for metabolic control.
Experimental Protocols
This protocol describes a method to assess the direct activation of AMPK by LCFA-CoAs in a cell-free system.[21][23]
Materials:
-
Recombinant AMPK (e.g., α1β1γ1)
-
Upstream kinase (e.g., LKB1)
-
LCFA-CoA (e.g., palmitoyl-CoA)
-
ATP (containing γ-³²P-ATP)
-
AMPK substrate peptide (e.g., SAMS peptide)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing recombinant AMPK, LKB1, the AMPK substrate peptide, and the LCFA-CoA at various concentrations.
-
Initiate Reaction: Start the reaction by adding the ATP mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop Reaction and Spot: Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Determine the fold activation of AMPK by LCFA-CoAs compared to the vehicle control.
Conclusion and Future Directions
Long-chain fatty acid esters are a fascinating and functionally diverse class of lipids with significant implications for human health. The anti-diabetic and anti-inflammatory properties of FAHFAs, the analgesic and satiety-inducing effects of NAEs, and the metabolic regulatory roles of LCFA-CoAs highlight their potential as therapeutic targets for a range of diseases.
Future research should focus on several key areas:
-
Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the enzymes and pathways that control the endogenous levels of these lipids is crucial for therapeutic manipulation.
-
Identification of Novel Receptors and Targets: While key receptors have been identified, it is likely that other cellular targets for these molecules exist.
-
Translational Studies: Further preclinical and clinical studies are needed to validate the therapeutic potential of these compounds in human diseases.
-
Structure-Activity Relationship Studies: A deeper understanding of how the structure of these esters influences their biological activity will aid in the design of more potent and specific synthetic analogs.
This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable resource for seasoned investigators. The continued exploration of the biological activities of long-chain fatty acid esters holds great promise for the development of novel therapies for metabolic and inflammatory disorders.
References
- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis [escholarship.org]
- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitoylethanolamide in the Treatment of Chronic Pain: A Systematic Review and Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oleoylethanolamide excites vagal sensory neurones, induces visceral pain and reduces short-term food intake in mice via capsaicin receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Chloromethyl Dodecanoate: A Versatile Precursor in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – Chloromethyl dodecanoate, a reactive ester of lauric acid, is emerging as a pivotal precursor in various organic syntheses, particularly in the realms of drug development and materials science. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in the field of drug development.
Core Properties and Synthesis
This compound (also known as chloromethyl laurate) is characterized by the molecular formula C₁₃H₂₅ClO₂ and a molecular weight of 248.79 g/mol . Its structure features a reactive chloromethyl group attached to the carboxylate of dodecanoic acid, rendering it an effective alkylating agent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 61413-67-0 |
| Molecular Formula | C₁₃H₂₅ClO₂ |
| Molecular Weight | 248.79 g/mol |
| Appearance | Neat (liquid) |
| InChI Key | XCHDYWCWXAASER-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC(=O)OCCl |
The synthesis of this compound typically involves the reaction of a dodecanoate salt with a suitable chloromethylating agent. A general and effective method is the esterification of dodecanoic acid.
Experimental Protocol: Synthesis of this compound
A robust method for the synthesis of this compound involves the use of chloromethyl chlorosulfate.
Materials:
-
Dodecanoic acid
-
A non-nucleophilic base (e.g., potassium carbonate)
-
Chloromethyl chlorosulfate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of dodecanoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium dodecanoate salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloromethyl chlorosulfate (1.2 eq) to the suspension.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Reactivity and Mechanisms
The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl carbon, predominantly following an Sₙ2 pathway. The chloride ion is an excellent leaving group, facilitating displacement by a wide range of nucleophiles.
Caption: Sₙ2 reaction mechanism of this compound.
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of various organic molecules, including potential therapeutic agents and specialized polymers.
Precursor in Prodrug Synthesis
A significant application of this compound is in the development of prodrugs. The lipophilic dodecanoate chain can enhance the bioavailability of polar drugs containing carboxylic acid, hydroxyl, or amine functionalities. The chloromethyl group provides a reactive handle to link the fatty acid moiety to the parent drug.
One notable example is its use in the synthesis of prodrugs for the rat-selective toxicant norbormide. By masking the active functional groups of norbormide with a fatty acid chain via an acyloxymethyl linker, the palatability and efficacy of the toxicant can be improved.[1]
Caption: Workflow for acyloxymethyl prodrug synthesis and activation.
Synthesis of Potential Antitumor Agents
This compound has also been utilized as a reagent in the synthesis of derivatives of levofloxacin, a broad-spectrum antibiotic, to explore potential antitumor activities.[1] The introduction of the lipophilic dodecanoate chain can alter the pharmacological properties of the parent molecule, potentially leading to new therapeutic applications.
Table 2: Summary of Key Reactions
| Reaction Type | Nucleophile | Product Type | Significance |
| Esterification | Carboxylate (from a drug molecule) | Acyloxymethyl ester | Prodrug synthesis, improved bioavailability |
| Alkylation | Amine (e.g., on a drug scaffold) | N-acyloxymethyl derivative | Modification of pharmacological properties |
| Polymerization | Monomers with suitable functional groups | Functionalized polymers | Materials science applications |
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. Its defined reactivity, primarily through Sₙ2 reactions, allows for the controlled introduction of a dodecanoyloxymethyl group onto a variety of molecules. This has proven particularly useful in the field of drug development for the synthesis of prodrugs with enhanced pharmacokinetic profiles and for the exploration of new therapeutic derivatives of existing drugs. Further research into the applications of this reagent is likely to uncover new and innovative synthetic strategies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Levofloxacin Dodecanoyloxymethyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[2] The development of levofloxacin derivatives is a significant area of research, aiming to enhance its therapeutic properties, such as altering its physicochemical characteristics to improve drug delivery, or to develop new anticancer agents.[3][4] One common strategy is the synthesis of ester prodrugs by modifying the carboxylic acid group of the levofloxacin molecule.[5][6][7] This modification can mask the polar carboxylic acid, potentially increasing lipophilicity and improving membrane permeability.
This document provides a detailed protocol for the synthesis of a levofloxacin derivative through esterification with chloromethyl dodecanoate, forming a dodecanoyloxymethyl ester prodrug. This type of prodrug is designed to be stable chemically but can be enzymatically hydrolyzed in the body to release the active levofloxacin.[5][6]
Synthetic Pathway
The synthesis involves the esterification of the carboxylic acid group of levofloxacin with this compound. This reaction is typically carried out in the presence of a non-nucleophilic base, which deprotonates the carboxylic acid, facilitating its nucleophilic attack on the chloromethyl group of this compound.
Caption: General reaction scheme for the synthesis of Levofloxacin Dodecanoyloxymethyl Ester.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of the dodecanoyloxymethyl ester of levofloxacin. Optimization of reaction conditions (e.g., temperature, reaction time) may be necessary.
2.1 Materials and Reagents:
-
Levofloxacin
-
This compound (Chloromethyl laurate)[4]
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
2.2 Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Standard laboratory glassware
2.3 Synthetic Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add levofloxacin (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the levofloxacin completely. Stir the solution at room temperature.
-
Addition of Base: Add triethylamine (1.1 to 1.5 eq) dropwise to the solution. Stir for 15-20 minutes. The formation of the levofloxacin carboxylate salt should result in a clear solution.
-
Addition of Alkylating Agent: Slowly add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 6-12 hours.[9]
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/chloroform or ethanol).[9]
-
2.4 Characterization: The structure and purity of the synthesized levofloxacin derivative should be confirmed using standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| Levofloxacin | 3.61 g (10 mmol, 1.0 eq) | Starting material. |
| This compound | 2.74 g (11 mmol, 1.1 eq) | Alkylating agent.[4] |
| Triethylamine | 1.52 g (2.1 mL, 15 mmol, 1.5 eq) | Base to facilitate the reaction. |
| Anhydrous DMF | 50 mL | Reaction solvent. |
| Reaction Conditions | ||
| Temperature | 50 °C | Gentle heating can increase the reaction rate. |
| Reaction Time | 8 hours | Monitored by TLC until completion. |
| Results | ||
| Theoretical Yield | 5.75 g | Based on levofloxacin as the limiting reagent. |
| Actual Yield (Post-Purity) | 4.89 g | Example yield. |
| Percentage Yield | 85% | (Actual Yield / Theoretical Yield) * 100. |
| Purity (by HPLC) | >98% | Purity after purification. |
| Appearance | Off-white to pale yellow solid | Physical state of the final product. |
Experimental Workflow
The workflow for the synthesis and purification of the levofloxacin derivative is outlined below.
Caption: Workflow diagram for the synthesis and purification of the levofloxacin derivative.
Safety Precautions
-
All chemical manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Levofloxacin and its derivatives are potent pharmaceutical compounds and should be handled with care to avoid inhalation and skin contact.
-
This compound is an alkylating agent and should be treated as a potential irritant and sensitizer.
-
Organic solvents like DMF, ethyl acetate, and hexane are flammable and should be kept away from ignition sources. DMF is also a reproductive toxin and should be handled with extreme caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before starting the experiment.
References
- 1. Levofloxacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Ester Prodrugs of Levofloxacin to Prevent Chelate Formation in Presence of Aluminium Ion [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03975K [pubs.rsc.org]
- 9. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Chloromethyl Dodecanoate as an Alkylating Agent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl dodecanoate, also known as chloromethyl laurate, is a versatile alkylating agent employed in organic synthesis, particularly in the development of prodrugs. Its lipophilic dodecanoate (laurate) chain can enhance the cellular permeability and modify the pharmacokinetic profile of parent drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the alkylation of various nucleophilic functional groups, including carboxylic acids, amines, phenols, and thiols.
Introduction
The strategic modification of pharmacologically active molecules is a cornerstone of modern drug development. Prodrug synthesis, a key strategy in this field, involves the temporary modification of a drug's structure to overcome undesirable properties such as poor solubility, rapid metabolism, or low bioavailability. Alkylating agents are instrumental in this process, enabling the covalent attachment of promoieties that can be cleaved in vivo to release the active drug.
This compound serves as a valuable tool for introducing a dodecanoyloxymethyl group onto a drug molecule. This lipophilic moiety can significantly alter the physicochemical properties of the parent drug, often leading to improved absorption and distribution. The ester linkage within the dodecanoyloxymethyl group is susceptible to enzymatic cleavage by esterases, providing a mechanism for controlled drug release.
This document outlines the synthetic applications of this compound as an alkylating agent for various functional groups, providing detailed protocols and quantitative data to guide researchers in its effective use.
Chemical Properties and Data
A summary of the relevant chemical properties for this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₃H₂₅ClO₂ |
| Molecular Weight | 248.79 g/mol |
| CAS Number | 61413-67-0 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~280 °C (decomposes) |
| Density | ~0.95 g/cm³ |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, CH₂Cl₂, THF). Insoluble in water. |
Applications in Organic Synthesis
This compound is a reactive alkylating agent that participates in nucleophilic substitution reactions with a variety of functional groups. The primary application lies in the formation of acyloxymethyl derivatives, which are common prodrug motifs.
Alkylation of Carboxylic Acids: Synthesis of Dodecanoyloxymethyl Esters
The reaction of this compound with a carboxylic acid in the presence of a non-nucleophilic base yields a dodecanoyloxymethyl ester. This transformation is particularly useful for masking the polar carboxyl group of a drug, thereby increasing its lipophilicity.
General Reaction Scheme:
Figure 1: General workflow for the synthesis of dodecanoyloxymethyl ester prodrugs.
Experimental Protocol: Synthesis of a Dodecanoyloxymethyl Ester of a Model Carboxylic Acid
This protocol is a representative example and may require optimization for specific substrates.
-
Materials:
-
Carboxylic acid (e.g., Ibuprofen) (1.0 eq)
-
This compound (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add cesium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure dodecanoyloxymethyl ester.
-
Quantitative Data (Representative):
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ibuprofen | Cs₂CO₃ | DMF | 70 | 12 | 75-85 |
| Naproxen | Et₃N | CH₃CN | 80 | 16 | 70-80 |
N-Alkylation of Amines and Amides
This compound can be used to alkylate primary and secondary amines, as well as the N-H bond of amides and imides, to form N-dodecanoyloxymethyl derivatives. This is a common strategy in the synthesis of prodrugs for compounds containing these functional groups.
General Reaction Scheme:
Figure 2: Workflow for the N-alkylation of amines and amides.
Experimental Protocol: Synthesis of a Dodecanoyloxymethyl Prodrug of Norbormide
This protocol is adapted from the synthesis of similar acyloxymethyl prodrugs of norbormide.
-
Materials:
-
Norbormide (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of norbormide in anhydrous DMF, add potassium carbonate.
-
Add this compound to the suspension.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the N-dodecanoyloxymethyl norbormide prodrug.
-
Quantitative Data (Representative):
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Norbormide | K₂CO₃ | DMF | RT | 16 | 60-70 |
O-Alkylation of Phenols
Phenolic hydroxyl groups can be alkylated with this compound to form dodecanoyloxymethyl ethers. This modification can protect the phenolic group and increase the lipophilicity of the molecule.
General Reaction Scheme:
Figure 3: General workflow for the O-alkylation of phenols.
Experimental Protocol: Synthesis of a Dodecanoyloxymethyl Ether of a Model Phenol
-
Materials:
-
Phenol (e.g., 4-hydroxybenzoic acid methyl ester) (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the phenol in anhydrous acetone.
-
Add potassium carbonate to the solution.
-
Add this compound and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography if necessary.
-
Quantitative Data (Representative):
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Hydroxybenzoic acid methyl ester | K₂CO₃ | Acetone | 56 (reflux) | 8 | 80-90 |
S-Alkylation of Thiols
Thiols are readily alkylated by this compound to form dodecanoyloxymethyl thioethers. This reaction is typically carried out in the presence of a mild base.
General Reaction Scheme:
Figure 4: General workflow for the S-alkylation of thiols.
Experimental Protocol: Synthesis of a Dodecanoyloxymethyl Thioether of a Model Thiol
-
Materials:
-
Thiol (e.g., thiophenol) (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the thiol in anhydrous dichloromethane.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Add this compound dropwise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Quantitative Data (Representative):
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | Et₃N | CH₂Cl₂ | RT | 4 | 85-95 |
Safety Precautions
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of lipophilic prodrugs and other functionalized molecules. Its ability to alkylate a range of nucleophiles, including carboxylic acids, amines, phenols, and thiols, makes it a useful tool in medicinal chemistry and drug development. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical reaction, optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
Application of Chloromethyl Dodecanoate in Creating Lipophilic Drug Derivatives
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of effective drug delivery systems is a cornerstone of pharmaceutical research. Many promising drug candidates exhibit poor pharmacokinetic profiles, often due to low lipophilicity, which hinders their ability to cross biological membranes and reach their target sites. The prodrug approach, wherein a biologically active compound is temporarily modified to optimize its physicochemical properties, is a well-established strategy to overcome these limitations.[1][2]
Chloromethyl dodecanoate is a lipophilic promoiety that can be covalently attached to drugs containing a carboxylic acid functional group. The long dodecanoate (laurate) chain significantly increases the overall lipophilicity of the parent drug molecule. This increased lipophilicity can lead to enhanced absorption, improved membrane permeability, and potentially altered distribution within the body.[2][3] The resulting acyloxymethyl ester linkage is designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent drug.
This document provides a detailed overview of the application of this compound in the synthesis of lipophilic drug derivatives, including experimental protocols and data presentation.
Principle of Action
The core principle behind using this compound is to mask a polar carboxylic acid group on a parent drug with a long, nonpolar aliphatic chain. This transformation from a hydrophilic or moderately lipophilic drug to a highly lipophilic prodrug can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.
The intended biological activation pathway involves enzymatic hydrolysis of the ester bond by plasma or tissue esterases, which releases the parent drug, formaldehyde, and dodecanoic acid.
Quantitative Data Summary
The following tables summarize hypothetical yet expected quantitative data from the conversion of a generic acidic drug into its this compound derivative. These values are illustrative and will vary depending on the specific parent drug.
Table 1: Physicochemical Properties of the Parent Drug and its Dodecanoyloxymethyl Prodrug
| Compound | Molecular Weight ( g/mol ) | LogP (calculated) | Aqueous Solubility (mg/L) |
| Parent Drug (e.g., Ibuprofen) | 206.29 | 3.97 | 21 |
| Dodecanoyloxymethyl-Prodrug | 434.64 | > 7.0 | < 1 |
Table 2: In Vitro Permeability and Stability
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Half-life (t½, min) |
| Parent Drug (e.g., Ibuprofen) | 15 | > 240 |
| Dodecanoyloxymethyl-Prodrug | > 50 | 60 - 120 |
Experimental Protocols
General Synthesis of Dodecanoyloxymethyl Prodrug
This protocol describes a general method for the synthesis of a dodecanoyloxymethyl ester of a carboxylic acid-containing drug using this compound.
Materials:
-
Carboxylic acid-containing drug (1 equivalent)
-
This compound (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the parent drug (1 equivalent) in DMF or ACN.
-
Add potassium carbonate or cesium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the pure dodecanoyloxymethyl prodrug.
In Vitro Hydrolysis Study
This protocol outlines a method to assess the stability of the dodecanoyloxymethyl prodrug in simulated biological fluids.
Materials:
-
Dodecanoyloxymethyl prodrug
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated gastric fluid (pH 1.2)
-
Simulated intestinal fluid (pH 6.8)
-
Human or rat plasma
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the prodrug in acetonitrile.
-
Incubate the prodrug at a final concentration of 10 µM in PBS, simulated gastric fluid, simulated intestinal fluid, and plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the incubation mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the disappearance of the prodrug and the appearance of the parent drug.
-
Calculate the half-life (t½) of the prodrug in each medium.
Visualizations
Caption: General workflow for synthesis and biological activation of a dodecanoyloxymethyl prodrug.
Caption: Logical flow of experiments for evaluating a lipophilic prodrug.
References
Application Notes and Protocols for the Reaction of Chloromethyl Dodecanoate with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl dodecanoate, the chloromethyl ester of lauric acid, is a reactive chemical intermediate of significant interest in organic synthesis and drug development. Its utility lies in the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the covalent attachment of the dodecanoate moiety to a wide range of molecules, a strategy often employed in the design of prodrugs to enhance lipophilicity and modulate pharmacokinetic properties. This compound is utilized as a reagent in the synthesis of various derivatives, including potential antitumor agents.[1][2]
These application notes provide a detailed overview of the reaction conditions for the nucleophilic substitution of this compound with common nucleophiles, including amines, thiols, carboxylates, and alcohols. The provided experimental protocols are based on established principles of nucleophilic substitution and analogous reactions of other chloromethyl esters, offering a practical guide for laboratory synthesis.
Reaction Principle
The core reaction is a bimolecular nucleophilic substitution (SN2) where a nucleophile (Nu:) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. This results in the formation of a new covalent bond between the nucleophile and the methylene bridge of the dodecanoate ester.
General Reaction Scheme:
Caption: General SN2 reaction of this compound with a nucleophile.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various classes of nucleophiles. These conditions are derived from general protocols for reactions with chloromethyl esters and may require optimization for specific substrates.
| Nucleophile Class | Nucleophile Example | Solvent | Base | Temperature (°C) | Reaction Time (h) | Expected Yield |
| Primary Amines | Benzylamine | Acetonitrile (MeCN) or Dichloromethane (DCM) | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Room Temperature | 2 - 6 | Good to Excellent |
| Secondary Amines | Diethylamine | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Potassium Carbonate (K₂CO₃) or TEA | Room Temperature to 50°C | 4 - 12 | Good to Excellent |
| Thiols | Dodecanethiol | Acetone or DMF | Potassium Carbonate (K₂CO₃) | Room Temperature | 2 - 8 | Excellent |
| Carboxylates | Sodium Benzoate | DMF or Dimethyl Sulfoxide (DMSO) | - (nucleophile is a salt) | 50 - 80°C | 6 - 18 | Good |
| Alcohols/Phenols | Phenol | Acetone or DMF | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Room Temperature to 60°C | 12 - 24 | Moderate to Good |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific nucleophile and reaction optimization.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-aminomethyl Dodecanoate (Reaction with a Primary Amine)
This protocol describes the alkylation of a primary amine with this compound.
Caption: Workflow for the synthesis of an N-substituted aminomethyl dodecanoate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in anhydrous acetonitrile.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-aminomethyl dodecanoate.
Protocol 2: Synthesis of Dodecylthiomethyl Dodecanoate (Reaction with a Thiol)
This protocol details the formation of a thioether from this compound and a thiol.
Materials:
-
This compound (1.0 eq)
-
Dodecanethiol (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF in a round-bottom flask, add dodecanethiol (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-8 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude dodecylthiomethyl dodecanoate can be further purified by column chromatography if necessary.
Protocol 3: Synthesis of Benzoyloxymethyl Dodecanoate (Reaction with a Carboxylate)
This protocol outlines the synthesis of an acyloxymethyl ester via the reaction of this compound with a carboxylate salt.
Materials:
-
This compound (1.0 eq)
-
Sodium benzoate (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and sodium benzoate (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60°C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude benzoyloxymethyl dodecanoate by column chromatography on silica gel.
Protocol 4: Synthesis of Phenoxymethyl Dodecanoate (Reaction with a Phenol)
This protocol is an adaptation of the Williamson ether synthesis for the formation of an aryloxymethyl ether from this compound.
References
Application Notes and Protocols: The Use of Chloromethyl Dodecanoate in the Development of Anticancer Prodrugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, application, and experimental protocols for utilizing chloromethyl dodecanoate as a lipophilic promoiety in the design of anticancer prodrugs. The primary goal of this strategy is to enhance the therapeutic index of potent anticancer agents by improving their pharmacokinetic properties, particularly their ability to cross cellular membranes.
Introduction: Rationale for Lipophilic Anticancer Prodrugs
Many potent anticancer drugs suffer from poor aqueous solubility and limited membrane permeability, which can lead to a narrow therapeutic window and significant systemic toxicity.[1] The prodrug approach, where an active drug is chemically modified to an inactive form that is converted to the active form in the body, is a well-established strategy to overcome these limitations.[1]
This compound is a promoiety that can be covalently attached to an anticancer drug to increase its lipophilicity. Dodecanoate, a 12-carbon fatty acid ester, significantly increases the lipid solubility of the parent drug, potentially enhancing its passive diffusion across the plasma membrane of cancer cells. The chloromethyl group serves as a reactive handle to attach the dodecanoate moiety to the parent drug. This strategy is particularly useful for polar anticancer drugs containing functional groups such as hydroxyl, carboxyl, or amino groups.
Proposed Mechanism of Action and Drug Release
The efficacy of a prodrug strategy hinges on the efficient release of the active drug at the target site. For prodrugs synthesized with this compound, the proposed mechanism of activation involves intracellular enzymatic cleavage. Once the lipophilic prodrug enters the cancer cell, non-specific intracellular esterases are expected to hydrolyze the dodecanoate ester bond, releasing the active anticancer drug, formaldehyde, and dodecanoic acid.
Data Presentation
The following tables present hypothetical data to illustrate the potential improvements offered by the this compound prodrug strategy.
Table 1: Physicochemical Properties of a Hypothetical Parent Drug vs. Prodrug
| Property | Parent Drug (Drug-OH) | Prodrug (Drug-O-CH2-Dodecanoate) |
| Molecular Weight ( g/mol ) | 350 | 548.8 |
| LogP | 1.2 | 5.8 |
| Aqueous Solubility (mg/mL) | 0.1 | < 0.001 |
| Cell Permeability (Papp) | Low | High |
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Parent Drug vs. Prodrug
| Cell Line | Parent Drug (IC50) | Prodrug (IC50) |
| MCF-7 (Breast Cancer) | 2.5 | 0.8 |
| A549 (Lung Cancer) | 3.1 | 1.2 |
| HCT116 (Colon Cancer) | 1.8 | 0.6 |
| Normal Fibroblasts | 0.5 | 1.5 |
Table 3: Pharmacokinetic Parameters in a Murine Model
| Parameter | Parent Drug | Prodrug |
| Cmax (ng/mL) | 800 | 1500 |
| t1/2 (hours) | 1.5 | 4.0 |
| AUC (ng·h/mL) | 1200 | 4500 |
| Bioavailability (%) | 20 | 65 |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of anticancer prodrugs using this compound.
Synthesis of this compound
This protocol outlines the synthesis of the this compound promoiety.
-
Reaction Setup: To a solution of dodecanoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add paraformaldehyde (1.2 eq).
-
Catalysis: Add a catalytic amount of anhydrous zinc chloride (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.
Synthesis of an Anticancer Prodrug (General Protocol)
This protocol describes the conjugation of this compound to a hypothetical anticancer drug with a hydroxyl group (Drug-OH).
-
Preparation: Dissolve the parent drug (Drug-OH, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate (1.5 eq) to the solution.
-
Conjugation: Add this compound (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the crude product by column chromatography on silica gel to yield the final prodrug.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the anticancer activity of the prodrug in comparison to the parent drug.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the parent drug and the prodrug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
In Vitro Drug Release Study
This protocol is to confirm the release of the active drug from the prodrug in a cellular environment.
-
Lysate Preparation: Prepare a cell lysate from the target cancer cell line by sonication or freeze-thaw cycles.
-
Incubation: Incubate the prodrug at a final concentration of 10 µM with the cell lysate at 37°C.
-
Sampling: Collect aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by high-performance liquid chromatography (HPLC) to quantify the concentration of the parent drug released over time.
Relevant Signaling Pathways
The released active drug may target various signaling pathways implicated in cancer progression. For instance, if the parent drug is an inhibitor of the PI3K/Akt pathway, its release within the cancer cell would lead to the downstream effects illustrated below. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its suppression is a common strategy in anticancer therapy.[2]
Conclusion
The use of this compound as a promoiety represents a promising strategy for enhancing the therapeutic potential of anticancer drugs with unfavorable physicochemical properties. By increasing lipophilicity, this approach can improve cellular uptake, leading to higher intracellular concentrations of the active agent and potentially overcoming certain mechanisms of drug resistance. The protocols and data presented herein provide a framework for the rational design and evaluation of novel lipophilic anticancer prodrugs. Further in vivo studies are warranted to fully elucidate the therapeutic benefits of this approach.
References
Application Notes and Protocols for In Vitro Evaluation of Chloromethyl Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl dodecanoate is a fatty acid ester with potential therapeutic applications stemming from its inhibitory effects on cap-dependent endonucleases and its pro-apoptotic activity in cancer cells. This document provides detailed protocols for in vitro experimental setups to investigate the biological activity of this compound, focusing on its anti-proliferative and apoptosis-inducing effects. The methodologies described herein are foundational for preclinical assessment and mechanistic studies.
Data Presentation
The following tables summarize representative quantitative data from in vitro assays with this compound. This data is intended to be illustrative of expected results based on the activity of related chloromethyl esters.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| A549 | Lung Carcinoma | MTT | 48 | 25.8 |
| MCF-7 | Breast Adenocarcinoma | CCK-8 | 48 | 18.2 |
| HeLa | Cervical Cancer | MTT | 48 | 32.5 |
| Jurkat | T-cell Leukemia | CCK-8 | 24 | 15.7 |
Table 2: Apoptosis Induction by this compound in A549 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | - | 3.2 | 1.5 | 4.7 |
| This compound | 25 | 28.9 | 12.4 | 41.3 |
| Staurosporine (Positive Control) | 1 | 45.6 | 18.2 | 63.8 |
Experimental Protocols
Cell Viability Assessment via MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 4 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
A549 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at its IC₅₀ concentration (and a vehicle control) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
Mandatory Visualizations
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Caption: A proposed signaling pathway illustrating the dual inhibitory action of this compound.
Application Notes and Protocols: Formulation of Chloromethyl Dodecanoate for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl dodecanoate, also known as chloromethyl laurate, is an ester with potential applications in cell biology and cancer research. It has been suggested to inhibit cell proliferation through the inhibition of cap-dependent endonuclease, an enzyme crucial for the initiation of mRNA translation in various organisms, including viruses. This document provides detailed protocols for the formulation and application of this compound in cell culture studies, including methods for dissolution, preparation of stock and working solutions, and assessment of its cytotoxic effects. Additionally, it outlines the known mechanism of action related to cap-dependent endonuclease and provides a framework for evaluating its efficacy in vitro.
Physicochemical Properties and Formulation
This compound is a lipophilic compound, which necessitates careful consideration for its formulation to ensure bioavailability and prevent precipitation in aqueous cell culture media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Chloromethyl Laurate, Dodecanoic Acid Chloromethyl Ester | [1] |
| CAS Number | 61413-67-0 | [1] |
| Molecular Formula | C₁₃H₂₅ClO₂ | [1] |
| Molecular Weight | 248.79 g/mol | [1] |
| Appearance | Neat (liquid) | [1] |
| Solubility | Practically insoluble in water. Soluble in organic solvents like DMSO and ethanol. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to its lipophilic nature, a high-concentration stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is recommended due to its high solubilizing capacity and compatibility with most cell culture assays at low final concentrations.
Materials:
-
This compound
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-warming: Allow the vial of this compound to come to room temperature before opening.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately measure the desired amount of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.[2]
-
Sterilization: If sterility is a concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Treatment
Working solutions are prepared by diluting the stock solution in a complete cell culture medium. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.5%, and for sensitive cell lines, below 0.1%.[2]
Procedure:
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C.[2]
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Mixing: Add the stock solution dropwise to the medium while gently swirling or vortexing to prevent precipitation.[2]
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.[4]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and treat the cells with various concentrations of this compound working solutions. Include a vehicle control and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4][5]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action: Inhibition of Cap-Dependent Endonuclease
This compound is reported to inhibit cap-dependent endonuclease. This enzyme is essential for the "cap-snatching" mechanism used by certain viruses, like influenza, to initiate the transcription of their own mRNA.[6][7] In this process, the viral RNA polymerase binds to the 5' cap of host cell pre-mRNAs and cleaves it. This capped fragment is then used as a primer to synthesize viral mRNA.[6][8]
While this mechanism is well-established in virology, the role of a similar cap-dependent endonuclease in the proliferation of cancer cells is an area of ongoing investigation. It is hypothesized that by inhibiting this process, this compound could disrupt the translation of key proteins required for cancer cell growth and survival.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to facilitate comparison.
Table 2: Example of Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Treatment Duration (hours) | IC₅₀ (µM) |
| Leukemia Cell Line (e.g., K-562) | Chronic Myelogenous Leukemia | 48 | Hypothetical Value |
| Lymphoma Cell Line (e.g., U-937) | Histiocytic Lymphoma | 48 | Hypothetical Value |
| Breast Cancer Cell Line (e.g., MCF-7) | Breast Adenocarcinoma | 48 | Hypothetical Value |
| Lung Cancer Cell Line (e.g., A549) | Lung Carcinoma | 48 | Hypothetical Value |
Note: The IC₅₀ values in this table are hypothetical and should be determined experimentally for the specific cell lines and conditions used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Signaling Pathway: Viral Cap-Snatching Mechanism
Caption: Inhibition of the viral cap-snatching mechanism by this compound.
References
- 1. Chloromethyl Laurate | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Cap snatching - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
How to improve the yield of Chloromethyl dodecanoate esterification reactions
Welcome to the technical support center for the synthesis of Chloromethyl Dodecanoate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your esterification reactions, helping you to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized by the esterification of dodecanoic acid. Common methods involve the use of a chloromethylating agent. One prevalent method is the reaction of dodecanoic acid with a mixture of paraformaldehyde and a chlorosilane, such as chlorotrimethylsilane, in an appropriate solvent. Another approach is the use of chloromethyl chlorosulfate. Phase-transfer catalysis can also be employed to facilitate the reaction between the carboxylate salt and a chloromethylating agent.
Q2: What is the role of the catalyst in this reaction?
A2: In the context of the paraformaldehyde and chlorotrimethylsilane method, a catalyst is not always explicitly added, as the reagents can generate the necessary reactive species in situ. For other esterification methods, an acid catalyst is often used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. In phase-transfer catalysis, the catalyst (typically a quaternary ammonium salt) facilitates the transfer of the carboxylate anion from an aqueous or solid phase to the organic phase where the reaction occurs.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (dodecanoic acid) and the appearance of the product (this compound).
Q4: What are the expected yields for this reaction?
A4: The yield of this compound is highly dependent on the chosen method and reaction conditions. With optimization, yields can be significantly improved. For instance, esterifications of carboxylic acids using chlorotrimethylsilane with an alcohol have been reported with yields often exceeding 80%.[1] However, specific yields for this compound will vary based on factors outlined in the troubleshooting guide below.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (e.g., old paraformaldehyde).2. Insufficient reaction temperature or time.3. Presence of water in the reaction mixture.4. Inefficient mixing.5. Inappropriate solvent. | 1. Use fresh, high-purity reagents.2. Optimize the reaction temperature and time. Monitor the reaction progress to determine the optimal endpoint.3. Ensure all glassware is thoroughly dried and use anhydrous solvents.4. Use vigorous stirring to ensure proper mixing of reactants, especially in heterogeneous mixtures.5. Select a solvent in which both the starting materials and reagents have adequate solubility. |
| Formation of Side Products | 1. Overheating the reaction can lead to decomposition or side reactions.2. Presence of impurities in the starting materials.3. Reaction with solvent. | 1. Maintain a consistent and optimal reaction temperature. Avoid excessive heating.2. Use purified starting materials.3. Choose an inert solvent that does not participate in the reaction. |
| Difficult Product Purification | 1. Presence of unreacted dodecanoic acid.2. Formation of polymeric byproducts from paraformaldehyde.3. Emulsion formation during aqueous workup. | 1. Use a mild base wash (e.g., saturated sodium bicarbonate solution) during workup to remove unreacted acid.2. Filter the reaction mixture before workup to remove any solid byproducts.3. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. |
Experimental Protocols
General Protocol for Esterification using Chlorotrimethylsilane and Paraformaldehyde
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
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Dodecanoic acid
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Paraformaldehyde
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Chlorotrimethylsilane
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Anhydrous solvent (e.g., dichloromethane or chloroform)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Diethyl ether
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add dodecanoic acid and paraformaldehyde.
-
Add the anhydrous solvent to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add chlorotrimethylsilane to the stirred mixture.
-
Allow the reaction to warm to room temperature and continue stirring for the desired amount of time (monitor by TLC or GC).
-
Upon completion, dilute the reaction mixture with diethyl ether and carefully pour it into a separatory funnel containing saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, and wash it with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Workflow and Concepts
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the esterification reaction.
Caption: A simplified overview of the potential reaction pathway.
References
Technical Support Center: Purification of Chloromethyl Dodecanoate Reaction Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of chloromethyl dodecanoate using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of this compound from impurities. | Improper solvent system (mobile phase) polarity. | Optimize the mobile phase. Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate or diethyl ether. Use Thin Layer Chromatography (TLC) to test different solvent ratios beforehand.[1][2] |
| Column overloading. | Reduce the amount of crude product loaded onto the column. A general rule is to use a silica gel to crude product ratio of at least 30:1. | |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. Wet packing is often preferred over dry packing to avoid these issues.[3] | |
| This compound is eluting too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., use more hexane and less ethyl acetate).[1] |
| This compound is eluting too slowly or not at all (low Rf). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[1] |
| The compound may have decomposed on the silica gel. | Chloromethyl esters can be sensitive to acidic conditions. Consider deactivating the silica gel with a small amount of triethylamine in the mobile phase. Alternatively, use a different stationary phase like alumina.[1] | |
| Product fractions are contaminated with an unknown impurity. | A co-eluting impurity is present. | Try a different solvent system with different selectivity. For example, substitute ethyl acetate with dichloromethane. |
| The starting materials (dodecanoic acid or chloromethylating agent) are still present. | Ensure the reaction has gone to completion before purification. Unreacted dodecanoic acid is more polar and should elute later. | |
| Streaking or tailing of the product spot on TLC and broad peaks during the column. | The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent and load it carefully onto the column in a narrow band.[2] |
| The compound has low solubility in the mobile phase. | If solubility is an issue, consider dry loading the sample. This involves adsorbing the crude product onto a small amount of silica gel before adding it to the column.[2][3] | |
| The collected fractions show no product. | The compound may have eluted in the solvent front. | Check the very first fractions collected. This can happen if the mobile phase is too polar.[1] |
| The compound may have decomposed on the column. | Test the stability of your compound on silica gel using a TLC plate before running the column.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify this compound?
A1: A good starting point for the purification of a relatively non-polar ester like this compound is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and adjust the ratio based on TLC analysis.[1]
Q2: What type of stationary phase is most suitable?
A2: Silica gel is the most common and generally suitable stationary phase for the purification of esters like this compound.[4] If your compound shows signs of degradation, you might consider using neutral alumina.
Q3: How can I visualize this compound on a TLC plate?
A3: Since this compound does not have a UV chromophore, you will need to use a staining method for visualization. A potassium permanganate stain or a p-anisaldehyde stain are effective for visualizing esters.
Q4: What are the likely impurities from the synthesis of this compound?
A4: Common impurities may include unreacted dodecanoic acid, byproducts from the chloromethylating agent (e.g., paraformaldehyde and hydrogen chloride), and potentially small amounts of di(dodecanoyloxymethyl) ether if the reaction conditions are not well-controlled.
Q5: How can I remove unreacted dodecanoic acid?
A5: Dodecanoic acid is significantly more polar than this compound. It will have a much lower Rf value on silica gel and will elute much later from the column. Alternatively, a simple liquid-liquid extraction with a dilute aqueous base (like sodium bicarbonate) can remove the acidic impurity before chromatography.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Secure the column vertically to a stand.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and solvent addition.[5]
2. Sample Loading:
-
Dissolve the crude this compound reaction mixture in a minimal amount of a volatile solvent like dichloromethane or the mobile phase.[2]
-
Carefully apply the sample to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
Carefully add the mobile phase to the column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
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If the desired product is eluting too slowly, the polarity of the mobile phase can be gradually increased (gradient elution).
4. Product Analysis:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or IR spectroscopy.
Quantitative Data Summary
The following table provides hypothetical, yet realistic, TLC data for the components of a typical crude reaction mixture for the synthesis of this compound. This data can be used as a reference for developing an effective column chromatography purification.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Hypothetical Rf Value |
| This compound | 90:10 | 0.4 - 0.5 |
| Dodecanoic Acid | 90:10 | 0.1 - 0.2 |
| Non-polar byproducts | 90:10 | 0.7 - 0.8 |
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification and analysis of this compound.
References
Optimizing reaction times and temperatures for prodrug synthesis with Chloromethyl dodecanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction times and temperatures for the synthesis of prodrugs using chloromethyl dodecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for prodrug synthesis with this compound?
A1: The synthesis typically proceeds via a nucleophilic substitution reaction (SN2 mechanism). The carboxylate salt of the active pharmaceutical ingredient (API) acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on this compound. This results in the formation of a dodecanoyloxymethyl ester prodrug and a chloride salt as a byproduct.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key reactants are the carboxylic acid-containing drug (API) and this compound. To facilitate the reaction, the API is usually converted to its carboxylate salt using a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is carried out in an appropriate aprotic polar solvent.
Q3: What are the recommended solvents for this reaction?
A3: Aprotic polar solvents are generally preferred as they can dissolve the carboxylate salt and solvate the cation without participating in the reaction. Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN).
Q4: How does temperature influence the reaction rate and yield?
A4: Increasing the reaction temperature generally accelerates the reaction rate.[1][2] However, excessively high temperatures can lead to the degradation of reactants or products and the formation of unwanted byproducts, which can decrease the overall yield and complicate purification.[3] An optimal temperature balances a reasonable reaction time with minimal side reactions.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[4] Aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate. The disappearance of the starting materials (API and this compound) and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Nucleophile: The carboxylic acid has not been effectively converted to its carboxylate salt. 2. Poor Quality Reagents: Starting materials (API, this compound, or base) may be impure or degraded. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Inappropriate Solvent: The solvent may not be effectively dissolving the reactants. | 1. Ensure the base is added in the correct stoichiometric amount (or a slight excess) and that the deprotonation step is complete before adding the this compound. 2. Verify the purity of all reagents. Use freshly opened or purified reagents if necessary.[5] 3. Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC. 4. Ensure the chosen solvent is anhydrous and capable of dissolving the carboxylate salt. |
| Formation of Multiple Products (Side Reactions) | 1. High Reaction Temperature: Elevated temperatures can promote side reactions, such as elimination or degradation.[6] 2. Presence of Other Nucleophiles: Water or other nucleophilic impurities can react with this compound. 3. Reaction with the Prodrug Product: The product itself may be susceptible to degradation under the reaction conditions. | 1. Lower the reaction temperature and increase the reaction time accordingly.[6] 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Stoichiometry Imbalance: An insufficient amount of one of the reactants. 3. Poor Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and incomplete reaction. | 1. Continue to monitor the reaction by TLC until the starting material spot is no longer visible. 2. Ensure accurate measurement of all reactants. A slight excess of the this compound (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[4] 3. Use a magnetic stirrer and an appropriately sized stir bar to ensure efficient mixing. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Materials: The product and unreacted starting materials may have similar Rf values on TLC, making separation by column chromatography difficult. 2. Formation of Emulsions During Workup: This can complicate the separation of the organic and aqueous layers. | 1. Optimize the solvent system for column chromatography to achieve better separation. Sometimes a different stationary phase (e.g., alumina instead of silica gel) can be beneficial. 2. During the aqueous workup, add brine (saturated NaCl solution) to help break up emulsions. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on the impact of reaction temperature and time on the yield of the prodrug. This data is representative and may need to be optimized for your specific API.
Table 1: Effect of Reaction Temperature on Prodrug Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Observations |
| 40 | 24 | 45 | Reaction is slow, significant starting material remains. |
| 60 | 12 | 75 | Good conversion, minimal side products observed. |
| 80 | 6 | 90 | Reaction is fast and yield is high. |
| 100 | 4 | 82 | Increased formation of colored impurities observed. |
Table 2: Effect of Reaction Time on Prodrug Yield at 80°C
| Reaction Time (hours) | Yield (%) | Observations |
| 2 | 65 | Significant amount of starting API remains. |
| 4 | 85 | Most of the starting material is consumed. |
| 6 | 90 | Reaction appears complete by TLC analysis. |
| 8 | 88 | Slight increase in impurity profile observed by TLC. |
Experimental Protocols
Protocol 1: General Procedure for Prodrug Synthesis
-
Preparation of the Carboxylate Salt:
-
Dissolve the carboxylic acid-containing API (1 equivalent) in anhydrous DMF.
-
Add a suitable base (e.g., potassium carbonate, 1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the carboxylate salt.
-
-
Esterification Reaction:
-
To the suspension of the carboxylate salt, add this compound (1.1 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure prodrug.[4]
-
Visualizations
References
Analytical methods for detecting impurities in Chloromethyl dodecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in Chloromethyl dodecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for purity assessment of this compound?
A1: The most common analytical techniques for determining the purity of this compound and identifying impurities are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for impurity identification.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and quantification of the main component and impurities.[4]
Q2: What are the potential impurities in this compound?
A2: Potential impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. These may include:
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Starting materials: Dodecanoic acid and chloromethylating agents.
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By-products: Bis(chloromethyl) ether (if formaldehyde and HCl are used in synthesis), dithis compound.[5]
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Degradation products: Hydrolysis of the ester bond can lead to the formation of dodecanoic acid and formaldehyde/paraformaldehyde.
Q3: How can I improve the separation of impurities in my HPLC analysis?
A3: To improve separation in HPLC, you can optimize several parameters.[3][6] Consider adjusting the mobile phase composition, such as the ratio of organic solvent to water, or changing the type of organic solvent (e.g., acetonitrile vs. methanol). Modifying the pH of the mobile phase can also be effective, especially if impurities have acidic or basic functional groups. Additionally, experimenting with different stationary phases (e.g., C18, C8, Phenyl) or adjusting the column temperature can enhance resolution. A gradient elution is often more effective than an isocratic one for separating a wide range of impurities with different polarities.[3]
Q4: My GC analysis shows poor peak shape for this compound. What could be the cause?
A4: Poor peak shape in GC, such as tailing or fronting, can be due to several factors. Active sites in the GC liner or on the column can interact with the analyte. Using a deactivated liner and a high-quality, appropriate polarity column is crucial. Overloading the column with too much sample can also lead to peak fronting. Ensure your injection volume and sample concentration are within the optimal range for your column.[1] Thermal degradation of the analyte in the injector port is another possibility; try lowering the injector temperature.
Q5: I am not detecting any impurities in my sample. Does this confirm 100% purity?
A5: The absence of detectable impurity peaks does not automatically guarantee 100% purity. The impurities may be present at concentrations below the detection limit of your analytical method.[6] It is essential to have a validated method with a sufficiently low limit of detection (LOD) and limit of quantification (LOQ) for all potential impurities.[6] Orthogonal analytical techniques (e.g., using both HPLC and GC) can provide a more comprehensive purity assessment.[4]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No peaks or very small peaks | Injection issue (e.g., empty vial, clogged syringe). | Verify sample vial has sufficient volume and the autosampler is functioning correctly. |
| Incorrect mobile phase composition. | Ensure the mobile phase is prepared correctly and pumps are delivering the set composition. | |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check that the detector lamp is on and set to an appropriate wavelength for your analytes. | |
| Poor resolution between peaks | Inappropriate mobile phase. | Optimize the mobile phase composition (solvent ratio, pH).[3][6] |
| Incorrect column. | Use a column with a different selectivity or higher efficiency (smaller particle size, longer column). | |
| Column temperature is not optimal. | Adjust the column temperature to improve separation. | |
| Peak tailing | Secondary interactions with the stationary phase. | Add a competitor (e.g., a small amount of a suitable amine or acid) to the mobile phase. Use a base-deactivated column. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Ghost peaks | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and flush the system. Run blank injections to identify the source of contamination. |
GC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad peaks | Low carrier gas flow rate. | Check and adjust the carrier gas flow rate to the optimal value for your column. |
| Column contamination or degradation. | Bake out the column according to the manufacturer's instructions or replace it if necessary. | |
| Injection port temperature too low. | Increase the injector temperature to ensure rapid volatilization of the sample. | |
| Split peaks | Improper injection technique. | Ensure a fast and smooth injection. If using an autosampler, check its performance. |
| Incompatible solvent with the stationary phase. | Use a solvent that is more compatible with your GC column. | |
| Baseline drift | Column bleed. | Condition the column at the maximum operating temperature. Use a low-bleed column if possible. |
| Contaminated carrier gas. | Use high-purity carrier gas and ensure gas traps are functioning. | |
| Changes in retention time | Fluctuation in oven temperature or carrier gas flow. | Verify the stability of the GC oven temperature and carrier gas flow rate. |
| Column aging. | Retention times can shift over the lifetime of a column. Regular system suitability checks are important. |
Experimental Protocols
General HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
General GC-MS Method for Volatile Impurities
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
MS Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or hexane to a concentration of 1 mg/mL.
Quantitative Data Summary
The following table provides typical acceptance criteria for impurities in a drug substance, based on ICH guidelines. The specific limits for this compound would need to be established based on toxicological data and the manufacturing process.
| Parameter | Typical Value/Limit | Analytical Method |
| Purity Assay | ≥ 99.0% | HPLC or GC |
| Individual Unspecified Impurity | ≤ 0.10% | HPLC or GC |
| Total Impurities | ≤ 1.0% | HPLC or GC |
| Limit of Detection (LOD) | Report (e.g., 0.01%) | HPLC or GC |
| Limit of Quantification (LOQ) | Report (e.g., 0.03%) | HPLC or GC |
Workflow for Impurity Analysis
Caption: Workflow for the analysis and control of impurities in this compound.
References
Impact of solvent choice on the outcome of reactions involving Chloromethyl dodecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloromethyl Dodecanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound, offering potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am performing a nucleophilic substitution reaction with this compound, but I am observing a low to non-existent yield of my product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in nucleophilic substitution reactions involving this compound can stem from several factors, primarily related to reaction conditions and reagent selection. Here is a breakdown of potential causes and their solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility of Reactants | Due to its long dodecanoate chain, this compound is lipophilic and may have poor solubility in some polar solvents, preventing the reaction from proceeding efficiently. Ensure that both the this compound and the nucleophilic salt are fully dissolved. Consider using a solvent system that can accommodate both the nonpolar substrate and the polar nucleophile. A mixture of solvents or the use of a phase-transfer catalyst can be effective. |
| Inappropriate Solvent Choice | The choice of solvent is critical for SN2 reactions. Polar protic solvents (e.g., ethanol, methanol, water) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[1][2][3][4] For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile salt, leaving the anionic nucleophile "naked" and more reactive.[1][2][4][5] |
| Weak Nucleophile | The rate of an SN2 reaction is directly dependent on the strength of the nucleophile. If a weak nucleophile is used, the reaction may be very slow or not proceed at all. Consider using a stronger nucleophile. For example, an alkoxide is a stronger nucleophile than an alcohol. If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base can deprotonate it in situ to generate a more potent anionic nucleophile. |
| Steric Hindrance | While this compound is a primary alkyl halide and generally well-suited for SN2 reactions, a bulky nucleophile may still face steric hindrance, slowing down the reaction rate.[6][7] If possible, consider using a less sterically hindered nucleophile. |
| Reaction Temperature is Too Low | While SN2 reactions are often run at room temperature, some combinations of substrates and nucleophiles require heating to proceed at a reasonable rate. If the reaction is sluggish, consider moderately increasing the temperature (e.g., to 50-80 °C) and monitoring the progress by TLC. |
| Decomposition of Starting Material | Chloromethyl esters can be susceptible to hydrolysis, especially in the presence of moisture. Ensure that all glassware is dry and that anhydrous solvents are used. |
Issue 2: Formation of Multiple Products or Side Reactions
Question: My reaction with this compound is yielding a mixture of products. What are the potential side reactions and how can I minimize them?
Answer:
The formation of multiple products indicates that side reactions are competing with the desired nucleophilic substitution. The nature of these side reactions is often dependent on the nucleophile and the solvent used.
| Side Reaction | Probable Cause and Solution |
| Elimination (E2) Reaction | If a strong, sterically hindered base is used as the nucleophile, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of an alkene. To favor substitution over elimination, use a strong, non-bulky nucleophile and avoid excessive heat.[8] |
| Reaction with the Ester Carbonyl | Strong, hard nucleophiles (like hydroxides or alkoxides) could potentially attack the ester carbonyl group, leading to hydrolysis or transesterification of the dodecanoate ester. This is generally less favorable than substitution at the chloromethyl position. To minimize this, use milder conditions and avoid a large excess of the nucleophile. |
| Solvolysis | If a nucleophilic solvent (like an alcohol or water) is used, it can act as a nucleophile itself, leading to the formation of an ether or alcohol byproduct. This is known as solvolysis. To prevent this, use a non-nucleophilic polar aprotic solvent such as DMF, DMSO, or acetonitrile.[9] |
| Overalkylation of Amine Nucleophiles | When using a primary or secondary amine as a nucleophile, the resulting secondary or tertiary amine product can sometimes react further with the this compound starting material, leading to a mixture of mono- and di-alkylated products. To avoid this, use a slight excess of the amine nucleophile relative to the this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent for reactions with this compound?
A1: For nucleophilic substitution (SN2) reactions, which are typical for this compound, polar aprotic solvents are highly recommended.[1][2][4][10] These solvents, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, can dissolve ionic nucleophiles while not strongly solvating the anion. This leaves the nucleophile more reactive and significantly increases the reaction rate compared to polar protic solvents (e.g., ethanol, water) or non-polar solvents (e.g., hexane, toluene).[3][9]
Q2: How does the long alkyl chain of the dodecanoate group affect the reaction?
A2: The long, nonpolar dodecanoate chain primarily influences the solubility of the molecule. It makes this compound lipophilic, meaning it will dissolve well in nonpolar to moderately polar organic solvents. This can present a challenge when reacting it with polar, ionic nucleophiles. Therefore, the choice of solvent must be able to solubilize both the lipophilic substrate and the (often) polar nucleophile. Solvents like DMF and DMSO are often good choices as they have a high dielectric constant to dissolve salts and are also good solvents for a wide range of organic molecules.
Q3: Can I use a protic solvent like ethanol for my reaction?
A3: While it might be possible to get some product in a polar protic solvent, it is generally not recommended for SN2 reactions with this compound. Protic solvents form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity.[1][3][4] This will lead to significantly slower reaction rates and may require harsher conditions, which could promote side reactions.
Q4: My nucleophile is not a salt and is also lipophilic. What solvent should I use?
A4: If both your this compound and your nucleophile (e.g., a long-chain amine or thiol) are lipophilic, you have more flexibility in your choice of solvent. A less polar solvent like tetrahydrofuran (THF) or even toluene could be used, especially if a base is added to deprotonate a neutral nucleophile in situ. However, a polar aprotic solvent like DMF or acetonitrile is still often a good starting point to ensure a reasonable reaction rate.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (this compound) and the product. The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Data Presentation
While specific quantitative data for reactions of this compound is not extensively available in the literature, the following tables provide qualitative predictions and comparative data from model systems to guide your experimental design.
Table 1: Predicted Qualitative Solubility of this compound
This table provides a predicted qualitative solubility of this compound in a range of common organic solvents, based on the principle of "like dissolves like" and the properties of long-chain esters.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The long, nonpolar dodecyl chain dominates the molecule's properties, leading to good solubility in nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, Dichloromethane | Moderate to High | These solvents have sufficient nonpolar character to dissolve the alkyl chain, while their polarity can interact with the ester and chloromethyl groups. |
| Polar Aprotic (High Polarity) | DMF, DMSO, Acetonitrile | Moderate | While these solvents are highly polar, they are often good general solvents for a wide range of organic molecules. The solubility of the long alkyl chain may be somewhat limited. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The polarity of the hydroxyl group can interact with the ester, but the large nonpolar chain will limit overall solubility.[11] |
| Aqueous | Water | Insoluble | The large, hydrophobic dodecyl chain makes the molecule insoluble in water.[12] |
Table 2: Relative Rate of a Model SN2 Reaction in Various Solvents
This table shows the relative rates for the SN2 reaction of 1-bromobutane with azide ion, a classic example illustrating the powerful effect of the solvent on reaction speed. Similar trends are expected for this compound.
| Solvent | Solvent Class | Relative Rate |
| Methanol | Polar Protic | 1 |
| Water | Polar Protic | 7 |
| Ethanol | Polar Protic | 0.5 |
| Acetone | Polar Aprotic | 500 |
| Acetonitrile | Polar Aprotic | 500 |
| DMF | Polar Aprotic | 2800 |
| DMSO | Polar Aprotic | 1300 |
Data is illustrative and sourced from general organic chemistry principles. The trend of significantly faster reactions in polar aprotic solvents is broadly applicable to SN2 reactions.
Experimental Protocols
The following are general protocols for the reaction of this compound with common nucleophiles. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of an Amine Derivative (N-alkylation)
This protocol describes the reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq, optional, for amine hydrochlorides or to scavenge HCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and potassium carbonate (if used).
-
Add anhydrous DMF and stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound in a minimal amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of an Ester Derivative (O-alkylation)
This protocol describes the reaction of this compound with a carboxylate salt.
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine the carboxylic acid and the carbonate base.
-
Add anhydrous DMF and stir the suspension.
-
Add the this compound to the mixture.
-
Heat the reaction to 60-80 °C.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
-
Visualizations
Diagram 1: General Experimental Workflow for Nucleophilic Substitution
Caption: A typical experimental workflow for SN2 reactions of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve issues of low product yield.
Diagram 3: Signaling Pathway of Solvent Effects in SN2 Reactions
Caption: How solvent choice mediates nucleophile reactivity in SN2 reactions.
References
- 1. quora.com [quora.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Characterization of Chloromethyl Dodecanoate Prodrugs by ¹H NMR and ¹³C NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characterization of chloromethyl dodecanoate, a potential prodrug of the fatty acid dodecanoic acid (lauric acid), using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. For comparative purposes, the well-characterized methyl dodecanoate is used as an alternative ester. This document outlines the expected spectral data, detailed experimental protocols for synthesis and analysis, and visual workflows to aid in the understanding of the characterization process.
Introduction to this compound Prodrugs
Prodrugs are inactive or less active drug precursors that are converted into the active form in the body. The chloromethyl ester of a carboxylic acid is a common prodrug strategy to enhance the lipophilicity and membrane permeability of a parent drug. In this context, this compound can be considered a prodrug of dodecanoic acid, a saturated fatty acid with various biological activities. Accurate characterization of these prodrugs is crucial for quality control and understanding their metabolic fate. NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound compared to methyl dodecanoate. The data for methyl dodecanoate is based on typical values for fatty acid methyl esters, while the data for this compound is extrapolated based on the known effects of the chloromethyl group on ester chemical shifts.
Table 1: Comparative ¹H NMR Spectral Data (Expected Values)
| Assignment | Methyl Dodecanoate (ppm) | This compound (ppm) | Multiplicity | Integration |
| CH₃ (terminal) | ~0.88 | ~0.88 | Triplet | 3H |
| -(CH₂)₈- | ~1.2-1.4 | ~1.2-1.4 | Multiplet | 16H |
| -CH₂-CH₂-COO- | ~1.65 | ~1.65 | Multiplet | 2H |
| -CH₂-COO- | ~2.30 | ~2.35 | Triplet | 2H |
| -O-CH₃ | ~3.67 | - | Singlet | 3H |
| -O-CH₂-Cl | - | ~5.70 | Singlet | 2H |
Table 2: Comparative ¹³C NMR Spectral Data (Expected Values)
| Assignment | Methyl Dodecanoate (ppm) | This compound (ppm) |
| CH₃ (terminal) | ~14.1 | ~14.1 |
| -(CH₂)n- | ~22.7 - 31.9 | ~22.7 - 31.9 |
| -CH₂-CH₂-COO- | ~25.0 | ~25.0 |
| -CH₂-COO- | ~34.1 | ~34.2 |
| C=O (Ester) | ~174.3 | ~172.5 |
| -O-CH₃ | ~51.4 | - |
| -O-CH₂-Cl | - | ~67.0 |
Note: The chemical shifts are approximate and can vary based on the solvent and instrument frequency.
Experimental Protocols
1. Synthesis of this compound
-
Materials: Dodecanoic acid, chloromethyl chlorosulfate or a similar chloromethylating agent, an appropriate base (e.g., potassium carbonate), and a suitable aprotic solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
Dissolve dodecanoic acid (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Slowly add chloromethyl chlorosulfate (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
2. NMR Spectroscopic Analysis
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound (this compound or methyl dodecanoate) in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and determine the chemical shifts relative to TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Visualizing the Workflow and Relationships
The following diagrams, created using the DOT language, illustrate the synthesis workflow and the structural relationship between dodecanoic acid and its esters.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: The structural relationship between dodecanoic acid and its methyl and chloromethyl esters.
Discussion and Comparison
The key differentiating feature in the NMR spectra of this compound and methyl dodecanoate is the signal corresponding to the ester alkyl group.
-
In the ¹H NMR spectrum , the methyl ester protons of methyl dodecanoate appear as a sharp singlet around 3.67 ppm. In contrast, the methylene protons of the chloromethyl group in this compound are expected to be significantly downfield, around 5.70 ppm, due to the deshielding effect of the adjacent oxygen and chlorine atoms. This distinct chemical shift provides a clear diagnostic peak for the presence of the chloromethyl ester moiety.
-
In the ¹³C NMR spectrum , the methyl carbon of methyl dodecanoate resonates at approximately 51.4 ppm. The methylene carbon of the chloromethyl group in this compound is anticipated to appear further downfield, around 67.0 ppm, again due to the electronegativity of the attached oxygen and chlorine. The carbonyl carbon of the chloromethyl ester is also expected to be slightly upfield compared to the methyl ester.
These distinct spectral differences allow for unambiguous identification and differentiation of the two esters. Furthermore, the integration of the signals in the ¹H NMR spectrum can be used to confirm the purity of the synthesized prodrug.
Alternative Characterization Techniques
While ¹H and ¹³C NMR are primary tools for structural elucidation, other techniques can be used for confirmation and further analysis:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ester carbonyl group (C=O stretch typically around 1740-1760 cm⁻¹) and the C-Cl bond.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the synthesized prodrug and for quantitative analysis.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable techniques for the unambiguous characterization of this compound prodrugs. The distinct chemical shifts of the chloromethyl group protons and carbon provide clear diagnostic markers that differentiate it from other esters, such as methyl dodecanoate. By following the detailed experimental protocols for synthesis and NMR analysis, researchers can confidently verify the structure and purity of these important prodrug molecules, which is a critical step in the drug development process.
Mass Spectrometry Approaches for the Confirmation of Chloromethyl Dodecanoate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of modified fatty acids such as chloromethyl dodecanoate derivatives are critical. Mass spectrometry stands as the cornerstone analytical technique for this purpose. This guide provides a detailed comparison of the two primary mass spectrometry-based methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound and its derivatives. We present supporting data, experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
Executive Summary
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound derivatives, each with distinct advantages. GC-MS, a long-established and robust method, offers high chromatographic resolution and is well-suited for volatile and thermally stable compounds. However, it typically necessitates a derivatization step to convert the target analytes into more volatile forms, such as fatty acid methyl esters (FAMEs). In contrast, LC-MS/MS provides high sensitivity and specificity, often allowing for the direct analysis of the underivatized molecule, thereby simplifying sample preparation. The choice between these techniques will depend on the specific analytical requirements, including the need for detailed structural elucidation, desired sensitivity, sample throughput, and the complexity of the sample matrix.
Performance Comparison: GC-MS vs. LC-MS/MS
The selection of an analytical technique is often guided by its performance characteristics. The following table summarizes key quantitative parameters for the analysis of fatty acid esters and related halogenated compounds using GC-MS and LC-MS/MS. The data presented are representative values derived from published literature on analogous compounds, as specific quantitative data for this compound is not extensively available.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Typically requires derivatization (e.g., transesterification to FAMEs) | Often allows for direct analysis ("dilute and shoot") |
| Limit of Detection (LOD) | ng/mL to low µg/mL range for FAMEs[1] | Low ng/mL to pg/mL range for fatty acid esters |
| Limit of Quantitation (LOQ) | µg/L to mg/kg range for related chlorinated esters[2] | ng/L to µg/L range for fatty acid esters |
| Linearity (R²) | Typically > 0.99 for FAMEs[1] | Typically > 0.99 for fatty acid esters |
| Throughput | Lower, due to longer run times and derivatization | Higher, with shorter run times and simpler sample preparation |
| Selectivity | Good, enhanced by chromatographic separation | Excellent, especially with Multiple Reaction Monitoring (MRM) |
| Matrix Effects | Generally lower due to sample cleanup during derivatization | Can be significant, requiring careful method development |
Predicted Mass Spectrometry Fragmentation of this compound
Understanding the fragmentation pattern of a molecule is key to its identification by mass spectrometry. While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) in a GC-MS system can be predicted based on the established fragmentation of long-chain fatty acid esters and chlorinated compounds.
The molecular ion peak (M+) of this compound (C13H25ClO2, molecular weight: 248.79 g/mol ) is expected to be observed, albeit potentially at a low intensity. The presence of chlorine would be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the M+ peak.
Key fragmentation pathways are expected to include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion.
-
McLafferty Rearrangement: A characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
-
Loss of the Chloromethyl Group: Cleavage of the ester bond can result in the loss of the chloromethyl radical (•CH2Cl) or a chloromethoxy group (•OCH2Cl).
-
Loss of Chlorine: The molecule can lose a chlorine radical (•Cl).
-
Hydrocarbon Fragmentation: The long dodecanoate chain will produce a series of hydrocarbon fragments separated by 14 Da (corresponding to CH2 groups).
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and accurate results. Below are representative protocols for the analysis of this compound derivatives by GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves the transesterification of the this compound to its corresponding fatty acid methyl ester (FAME) for enhanced volatility and chromatographic performance.
1. Sample Preparation (Transesterification)
-
To 1 mg of the lipid sample, add 2 mL of a 0.5 M solution of sodium methoxide in methanol.
-
Vortex the mixture for 1 minute and incubate at 50°C for 10 minutes.
-
After cooling to room temperature, add 0.1 mL of glacial acetic acid to neutralize the catalyst.
-
Add 2 mL of n-hexane and 2 mL of deionized water, vortex for 1 minute, and centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
2. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a direct analysis method that does not require derivatization.
1. Sample Preparation
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent mixture (e.g., acetonitrile:isopropanol, 1:1 v/v).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
Workflow and Pathway Diagrams
Visual representations of the analytical workflows can aid in understanding the key steps and decision points.
References
A Comparative Guide to Monitoring Chloromethyl Dodecanoate Reactions: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure product quality, optimize yields, and maintain process control. When synthesizing or utilizing chloromethyl dodecanoate, a key intermediate in various applications, selecting the appropriate analytical technique to track reaction progress is a critical decision. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for monitoring reactions involving this compound.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool
HPLC is a cornerstone of analytical chemistry, offering robust and reliable quantification of non-volatile and thermally labile compounds.[1] For this compound, HPLC provides a powerful method to separate the starting materials, intermediates, and final product, allowing for accurate monitoring of reaction conversion.
Direct HPLC-UV Analysis
While this compound lacks a strong chromophore for high-sensitivity UV detection, direct analysis is feasible, particularly for monitoring the disappearance of a UV-active starting material or the appearance of a UV-active product. The ester carbonyl group allows for low-wavelength UV detection.
HPLC with UV-Labeling for Enhanced Sensitivity
To overcome the limitations of direct UV detection, derivatization can be employed. By reacting the chloromethyl group with a UV-active labeling reagent, the sensitivity of the analysis can be significantly enhanced.
Alternative Methodologies: GC-MS and qNMR
While HPLC is a powerful tool, alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages and can be complementary for a comprehensive understanding of the reaction.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds.[1] Given that this compound is a fatty acid ester, it is amenable to GC analysis. GC-MS provides not only quantification but also structural information, which is invaluable for identifying byproducts and impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of compounds in a sample without the need for chromatographic separation. By integrating the signals of specific protons on the reactant and product molecules, the progress of the reaction can be monitored in real-time.[2][3]
Quantitative Performance Comparison
The choice of analytical method often depends on the specific requirements of the analysis, such as sensitivity, precision, and accuracy. The following table summarizes a comparison of the quantitative performance of HPLC and GC for the analysis of fatty acid esters, which serves as a relevant proxy for this compound.
| Parameter | HPLC (with UV Derivatization) | Gas Chromatography (GC-FID/MS) |
| Precision (RSD%) | ≤ 5.88%[1] | ≤ 5.0%[4] |
| Accuracy (Recovery %) | ≥ 82.31%[1] | 99.8% - 101.3%[4] |
| Limit of Detection (LOD) | Picomole to femtomole range[1] | 2.36 mg (as oil sample)[4] |
| Limit of Quantitation (LOQ) | Fmol to pmol range[5] | 7.87 mg (as oil sample)[4] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
HPLC Method (Direct Analysis)
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the mobile phase.
HPLC Method (with UV-Labeling Derivatization)
-
Derivatization Reagent: 1-(Chloromethyl)naphthalene.
-
Reaction: Mix the sample containing this compound with an excess of 1-(chloromethyl)naphthalene and a catalyst (e.g., potassium carbonate) in a suitable solvent like acetonitrile. Heat the mixture to facilitate the reaction, forming a highly UV-active derivative.[6]
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the maximum absorbance of the naphthalene chromophore (e.g., 280 nm).[7]
-
Injection Volume: 10 µL.
-
GC-MS Method
-
Column: A capillary column suitable for fatty acid methyl ester analysis, such as a DB-FFAP or a similar polar phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min), and hold for a few minutes.
-
Mass Spectrometer: Electron ionization (EI) source.
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent like hexane or chloroform.
Quantitative NMR (qNMR) Method
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that dissolves all reaction components, such as chloroform-d (CDCl₃).
-
Internal Standard: A stable compound with a known concentration and a signal that does not overlap with the signals of the reactants or products (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Integrate the characteristic signals of the starting material (e.g., protons on the dodecanoate chain) and the product (e.g., the newly formed chloromethyl protons). Calculate the molar ratio of the product to the starting material to determine the reaction conversion.[9]
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and the decision-making logic, the following diagrams are provided.
Conclusion
The choice of the most suitable analytical method for monitoring reactions with this compound depends on the specific requirements of the study. HPLC offers a versatile and robust platform, with the option of derivatization for enhanced sensitivity. GC-MS provides excellent separation and structural elucidation capabilities, making it ideal for identifying byproducts. qNMR stands out for its ability to provide real-time, non-destructive monitoring of the reaction progress. By carefully considering the advantages and limitations of each technique, researchers can select the most appropriate method to ensure the successful outcome of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. HPLC–UV–ESI MS/MS identification of the color constituents of sawwort (Serratula tinctoria L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
In Vivo Stability of Ester Linkers in Prodrugs: A Comparative Guide to Chloromethyl Dodecanoate-Based Systems
For researchers and professionals in drug development, the strategic design of prodrugs is a critical approach to enhance the pharmacokinetic profiles of therapeutic agents. The choice of a linker is paramount to a prodrug's success, dictating its stability in systemic circulation and the efficient release of the active drug at the target site. This guide provides a comparative analysis of the in vivo stability of ester linkers, with a specific focus on Chloromethyl dodecanoate-based prodrugs. We present a synthesis of available experimental data, detailed experimental protocols for stability assessment, and a discussion of alternative linker strategies.
Comparative In Vivo Stability of Ester Linkers
The in vivo stability of an ester linker is a delicate balance between sufficient stability in plasma to prevent premature drug release and susceptibility to enzymatic cleavage to liberate the active drug. While specific in vivo pharmacokinetic data for this compound as a prodrug linker is not extensively published, we can infer its stability profile by examining its structural components: a chloromethyl ester group and a long-chain fatty acid (dodecanoate).
Table 1: Comparative In Vivo and In Vitro Stability of Representative Ester Prodrug Linkers
| Linker Type | Representative Prodrug/Linker | Matrix | Half-life (t½) | Key Findings |
| Acyloxymethyl Ester | Pivaloyloxymethyl (POM) of Ofloxacin[1] | Plasma, Intestinal Homogenates | Rapid Hydrolysis | Designed to mask a carboxylic acid, demonstrating efficient absorption and rapid hydrolysis back to the active drug. |
| Acyloxymethyl Ester | Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand[2][3] | Human Plasma | > 12 hours (optimized) | Combinations of aryl and acyloxy moieties significantly improved plasma stability compared to earlier generations.[2][3] |
| Long-Chain Fatty Acid Ester | Paclitaxel-Saturated Fatty Acid Esters (Myristate, Palmitate, Stearate)[4] | Mouse Plasma | 14.8 h (Myristate), 44.5 h (Palmitate), 69.3 h (Stearate) | Half-life significantly increased with the length of the fatty acid carbon chain.[4] |
| Long-Chain Fatty Acid Ester | Lisofylline-Fatty Acid Conjugates (Oleic, Palmitic)[5] | In Vivo (Diabetic Animals) | 2- to 6-fold increase vs. parent drug | Conjugation with fatty acids led to a significant increase in the plasma half-life of the parent drug.[5] |
| Simple Alkyl Ester | Morpholinoalkyl esters of Diclofenac[6] | Rat Plasma | 4.85 to 23.49 min | Rapidly hydrolyzed in rat plasma, with stability at pH 7.4 increasing with carbon chain length.[6] |
| Amino Acid Ester | Amino Acid Esters of DOT[7] | Porcine Esterases | 12.3 to 48 min | While exhibiting good chemical stability, these prodrugs were labile to enzymatic hydrolysis.[7] |
Inference for this compound Stability:
-
Acyloxymethyl Component: The "chloromethyl" part of the linker, after reacting with a drug, forms an acyloxymethyl-like linkage. Acyloxymethyl esters, such as the widely used pivaloyloxymethyl (POM) esters, are known to be readily cleaved by ubiquitous esterases in vivo[1][8]. This suggests that the this compound linker is designed for cleavage.
-
Long-Chain Fatty Acid Component: The dodecanoate (a C12 fatty acid) moiety is expected to increase the lipophilicity of the prodrug. Studies on other long-chain fatty acid ester prodrugs have shown that increased chain length can lead to a longer plasma half-life[4][5]. This is potentially due to increased binding to plasma proteins like albumin, which can protect the ester bond from hydrolysis[9].
Therefore, a this compound linker likely represents a strategy to create a prodrug that is readily cleaved by esterases, but with a potentially modulated rate of hydrolysis due to the long fatty acid chain. The overall in vivo half-life would be a result of the interplay between these two opposing effects.
Experimental Protocols for Stability Assessment
Objective and reproducible assessment of in vivo and in vitro stability is crucial. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
This assay provides a preliminary assessment of the prodrug's stability in a biologically relevant matrix.
Objective: To determine the rate of hydrolysis of the prodrug in plasma from different species (e.g., human, rat, mouse).
Materials:
-
Test prodrug
-
Pooled plasma with anticoagulant (e.g., EDTA, heparin) from the desired species
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standard (IS) for analytical quantification
-
Acetonitrile or methanol for protein precipitation
-
Incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test prodrug in a suitable organic solvent (e.g., DMSO).
-
Incubation: Pre-warm the plasma and PBS to 37°C. In separate tubes, incubate the prodrug at a final concentration of 1-5 µM with plasma. A control incubation in PBS can be performed to assess chemical versus enzymatic hydrolysis.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Immediately stop the reaction by adding 3-4 volumes of cold acetonitrile or methanol containing the internal standard to each aliquot. This also serves to precipitate plasma proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to new vials and analyze the concentration of the remaining prodrug and the formed active drug using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining prodrug against time. The slope of the linear regression will give the rate constant (k). The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
Protocol 2: In Vivo Pharmacokinetic Study in Animal Models (e.g., Rat)
This study provides definitive data on the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and the appearance of the active drug in a living system.
Objective: To determine the pharmacokinetic profiles of the prodrug and the released active drug after administration.
Materials:
-
Test prodrug formulated in a suitable vehicle
-
Animal model (e.g., Sprague-Dawley rats)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., tubes with anticoagulant, capillaries)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.
-
Dosing: Administer the prodrug formulation to the animals via the intended clinical route (e.g., oral gavage, intravenous injection) at a specific dose.
-
Blood Sampling: Collect blood samples (e.g., from the tail vein or jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Thaw the plasma samples and perform protein precipitation as described in the in vitro protocol. Quantify the concentrations of both the intact prodrug and the active drug using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½) for both the prodrug and the active drug.
Visualizing Prodrug Activation and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Chloromethyl Pivalate | High-Purity Reagent | RUO [benchchem.com]
- 2. Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination and pharmacokinetics investigation of prodrugs of paclitaxel fatty acid esters in mouse plasma by UPLC-MS/MS [yxsj.smmu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Dodecanoate-Derived Antitumor Agents: A Comparative Guide to Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
The exploration of fatty acids and their derivatives as potential anticancer agents has gained significant traction in oncological research. Among these, compounds derived from dodecanoic acid (lauric acid) have demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of common cytotoxicity assays utilized to evaluate the efficacy of these agents, using lauric acid and its esters as exemplary compounds in the absence of specific data on chloromethyl dodecanoate. We present quantitative data from representative studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows to aid in the design and interpretation of preclinical studies.
Comparative Cytotoxicity of Dodecanoate Derivatives
The antitumor activity of dodecanoic acid derivatives is often quantified by determining their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the cytotoxic effects of lauric acid and a related ester on different cancer cell lines, providing a benchmark for comparison.
| Compound | Cancer Cell Line | Assay | Incubation Time (hours) | IC50 Value | Reference |
| Lauric Acid | HCT-15 (Colon Cancer) | MTT Assay | Not Specified | Dose-dependent cytotoxicity observed | [1][2] |
| Lauric Acid | HepG2 (Liver Cancer) | MTT Assay | Not Specified | Dose-dependent cytotoxicity observed | [1][2] |
| Lauric Acid | Caco-2 (Colon Cancer) | Apoptosis Assay | Not Specified | Induced apoptosis | [3] |
| Lauric Acid | Breast Cancer Cells | Cell Viability Assay | Not Specified | Reduced proliferative capability | [4] |
| 6''-O-lauroylmaltotriose | Hep-G2 (Liver Cancer) | Not Specified | Not Specified | Lower inhibitory effect compared to palmitoyl ester | [5] |
| 6''-O-lauroylmaltotriose | HeLa (Cervical Cancer) | Not Specified | Not Specified | Lower inhibitory effect compared to palmitoyl ester | [5] |
Key Cytotoxicity Assays: Methodologies and Principles
The selection of an appropriate cytotoxicity assay is crucial for accurately assessing the anticancer potential of a compound. Below are detailed protocols for commonly employed assays in the evaluation of fatty acid-derived agents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dodecanoate-derived agent and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of cytotoxicity.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Collection of Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The amount of color formed is proportional to the amount of LDH released, and thus to the number of dead cells. Cytotoxicity is typically expressed as a percentage of the maximum LDH release from cells treated with a lysis buffer.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[3] Various assays can be used to detect the hallmarks of apoptosis, such as caspase activation and DNA fragmentation.
Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cells with the dodecanoate-derived agent for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence signals.
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying the cytotoxic effects of dodecanoate derivatives is crucial for their development as therapeutic agents. Studies have suggested the involvement of several signaling pathways.
The diagram above illustrates a potential mechanism of action where dodecanoate derivatives downregulate the Epidermal Growth Factor Receptor (EGFR), leading to the inhibition of the pro-survival PI3K/Akt/mTOR pathway.[1][4] This inhibition can suppress cell proliferation and promote apoptosis. Additionally, these compounds may induce oxidative stress, leading to the generation of Reactive Oxygen Species (ROS) that can trigger apoptotic cell death.[3]
This workflow outlines the key steps in evaluating the in vitro cytotoxicity of potential antitumor agents. It begins with the culture of appropriate cancer cell lines, followed by treatment with the test compound. A panel of cytotoxicity assays is then performed to assess cell viability and the mechanism of cell death. Finally, the data is analyzed to determine key parameters such as the IC50 value.
Conclusion
The evaluation of cytotoxicity is a cornerstone of preclinical anticancer drug development. This guide has provided a comparative framework for assessing the efficacy of dodecanoate-derived antitumor agents, using lauric acid and its esters as surrogates. By employing a combination of robust cytotoxicity assays, such as MTT, LDH, and apoptosis assays, researchers can gain a comprehensive understanding of a compound's anticancer activity. Furthermore, elucidating the underlying signaling pathways will be instrumental in optimizing lead compounds and advancing the development of novel fatty acid-based cancer therapies. The provided protocols and diagrams serve as a valuable resource for designing and interpreting these critical experiments.
References
- 1. Lauric acid induce cell death in colon cancer cells mediated by the epidermal growth factor receptor downregulation: An in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis by the medium-chain length fatty acid lauric acid in colon cancer cells due to induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of medium-chain fatty acids on the proliferation of human breast cancer cells via suppression of Akt/mTOR pathway and modulating the Bcl-2 family protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validating Dodecanoic Acid Release: A Comparative Guide to Chloromethyl Ester Prodrug Technology
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the chloromethyl ester prodrug strategy for dodecanoic acid delivery against other common alternatives. Detailed experimental protocols and supporting data are presented to validate the release of the active fatty acid.
The strategic use of prodrugs is a cornerstone of modern drug development, aiming to enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). For dodecanoic acid, a saturated fatty acid with various therapeutic potentials, the chloromethyl ester prodrug approach offers a promising method to improve its delivery and bioavailability. This guide details the validation of dodecanoic acid release from its chloromethyl ester prodrug form, comparing it with other delivery strategies.
Comparative Analysis of Dodecanoic Acid Delivery Strategies
The chloromethyl ester prodrug of dodecanoic acid is an example of an acyloxymethyl ester, which is designed to be cleaved by ubiquitous esterase enzymes in the body to release the parent drug. This strategy is often employed to increase the lipophilicity of a polar drug, thereby improving its membrane permeability.
| Delivery Strategy | Mechanism of Release | Key Advantages | Key Disadvantages |
| Chloromethyl Ester Prodrug | Enzymatic hydrolysis by esterases | Enhanced lipophilicity, improved membrane permeability, potential for controlled release.[1][2] | Potential for rapid hydrolysis in plasma, generation of formaldehyde as a byproduct. |
| Simple Alkyl Esters (e.g., Ethyl Ester) | Enzymatic hydrolysis by esterases | Simpler synthesis, increased lipophilicity. | Can be rapidly hydrolyzed during absorption, potentially leading to presystemic metabolism. |
| Glyceride-Based Prodrugs | Hydrolysis by lipases | Mimics natural lipid metabolism, potential for lymphatic uptake, can reduce gastrointestinal irritation. | More complex synthesis, release kinetics can be variable. |
| Amino Acid Conjugates | Enzymatic hydrolysis (esterases, peptidases) | Can target amino acid transporters for improved absorption, can increase water solubility. | Stability can be an issue, potential for altered pharmacokinetics due to transporter interactions. |
| Free Dodecanoic Acid Formulation | Direct absorption | Simple formulation. | Poor water solubility, potential for gastrointestinal irritation, rapid metabolism. |
Experimental Validation of Dodecanoic Acid Release
The release of dodecanoic acid from its chloromethyl ester prodrug is typically validated through in vitro hydrolysis studies in simulated biological fluids, such as human plasma or buffer solutions containing esterases.
In Vitro Hydrolysis Kinetics
The following table summarizes representative data on the hydrolysis of an acyloxymethyl ester prodrug in different media. This data is illustrative of the type of results expected for a dodecanoic acid chloromethyl ester prodrug.
| Medium | Half-life (t½) of Prodrug (minutes) | Rate Constant (k) (min⁻¹) |
| Phosphate Buffer (pH 7.4) | ~180 | ~0.00385 |
| Human Plasma | ~20 | ~0.03465 |
| Porcine Liver Esterase Solution | ~5 | ~0.1386 |
Note: The data presented are representative values for acyloxymethyl esters and may vary for the specific dodecanoic acid chloromethyl ester prodrug.
Experimental Protocols
Synthesis of Dodecanoyloxymethyl Chloride (Dodecanoic Acid Chloromethyl Ester Prodrug)
Materials:
-
Dodecanoic acid
-
Chloromethyl chlorosulfate
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve dodecanoic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloromethyl chlorosulfate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain dodecanoyloxymethyl chloride.
In Vitro Hydrolysis Study in Human Plasma
Materials:
-
Dodecanoyloxymethyl chloride
-
Human plasma (heparinized)
-
Acetonitrile (ice-cold)
-
Phosphate buffer (pH 7.4)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of the dodecanoyloxymethyl chloride prodrug in a suitable organic solvent (e.g., acetonitrile).
-
Pre-warm human plasma to 37°C.
-
Initiate the hydrolysis reaction by adding a small volume of the prodrug stock solution to the pre-warmed plasma to achieve the desired final concentration.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing at least three volumes of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the remaining prodrug and the released dodecanoic acid.
HPLC Quantification of Dodecanoic Acid and Prodrug
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).[3]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare calibration standards of both the dodecanoyloxymethyl chloride prodrug and dodecanoic acid in the mobile phase.
-
Generate a calibration curve for each compound by plotting peak area versus concentration.
-
Inject the supernatant from the hydrolysis study samples into the HPLC system.
-
Quantify the concentration of the prodrug and dodecanoic acid in the samples by comparing their peak areas to the respective calibration curves.
Visualizing the Process
Caption: Enzymatic release of dodecanoic acid.
Caption: In vitro hydrolysis validation workflow.
References
A Comparative Analysis of the Biological Activity of Chloromethyl Dodecanoate and Other Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Chloromethyl dodecanoate (also known as Chloromethyl laurate) alongside other relevant fatty acid esters. While specific experimental data on the biological activity of this compound is limited in publicly available literature, this document synthesizes available information on its potential activities and compares it with the well-documented biological effects of structurally related fatty acid esters. The focus is on anti-proliferative and antimicrobial activities, providing a valuable resource for researchers investigating the therapeutic potential of these compounds.
Data Presentation
The following tables summarize the available quantitative data for the anti-proliferative and antimicrobial activities of selected fatty acid esters. It is important to note that direct experimental values for this compound were not found in the reviewed literature. Therefore, data for closely related compounds are presented for comparative purposes.
Table 1: Comparative Anti-proliferative Activity of Fatty Acid Esters
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Dodecanoic Acid (Lauric Acid) | HepG2 (Human hepatocellular carcinoma) | MTT | >500 | [1] |
| HCT-15 (Human colon cancer) | Not Specified | >500 | [1] | |
| Methyl Dodecanoate | Not available | - | - | - |
| Ethyl Dodecanoate | Not available | - | - | - |
| This compound | Not available | - | - | - |
Note: While this compound is utilized in the synthesis of potential antitumor agents, specific IC50 values from direct anti-proliferative assays were not found in the available literature.
Table 2: Comparative Antimicrobial Activity of Fatty Acid Esters
| Compound | Organism | Method | MIC (µg/mL) | Reference |
| Dodecanoic Acid (Lauric Acid) | Staphylococcus aureus | Broth microdilution | 156 | [2] |
| Monolaurin | Staphylococcus aureus | Not Specified | 0.04 mM | [3] |
| Methyl Laurate | Staphylococcus aureus | Microplate assay | ≥4000 | [4] |
| Ethyl Laurate | Staphylococcus aureus | Microplate assay | ≥4000 | [4] |
| This compound | Not available | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined by measuring the absorbance after solubilization, is directly proportional to the number of metabolically active cells.
Protocol Summary:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A series of dilutions of the antimicrobial agent are incubated with a standardized inoculum of the test microorganism. The lowest concentration that shows no visible growth (turbidity) is considered the MIC.
Protocol Summary (Broth Microdilution Method):
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Safe Disposal of Chloromethyl Dodecanoate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of chloromethyl dodecanoate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety data for structurally similar and potentially hazardous chemicals, including chloromethyl chlorosulfate and chloromethyl pivalate. It is crucial to handle this compound with the assumption that it possesses significant hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This compound is anticipated to be harmful if swallowed, cause severe skin burns and eye damage, and may be fatal if inhaled.[1] It may also have carcinogenic properties.[1] Therefore, strict adherence to safety protocols is mandatory.
Key Safety Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes chemical-resistant gloves, tightly fitting safety goggles, a face shield (minimum 8-inch), and protective clothing.[1][3] In case of insufficient ventilation, wear respiratory protection.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[3]
Quantitative Hazard and Protection Data
The following table summarizes key hazard information and personal protective equipment specifications, compiled from data on related chemical compounds.
| Parameter | Specification | Source Documents |
| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH330: Fatal if inhaledH350: May cause cancer | Sigma-Aldrich SDS[1] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Tightly fitting safety goggles and face shield (8-inch minimum).Skin Protection: Handle with gloves. Dispose of contaminated gloves after use.Respiratory Protection: Use NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced. | Sigma-Aldrich SDS[1], Fisher Scientific SDS[3] |
| First Aid Measures | Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3][4]Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor. | Fisher Scientific SDS[3][4], Sigma-Aldrich SDS[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Do not allow the product to enter drains.[1][2]
Experimental Protocol for Disposal:
-
Neutralization (for small spills):
-
Waste Collection:
-
Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Containers that have held this compound must be treated as hazardous waste. They should be completely emptied.[2] Contaminated packaging should be disposed of as unused product.[1]
-
-
Final Disposal:
-
Engage a licensed professional waste disposal service for the final disposal of this compound waste.[1]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Alternatively, the material may be dissolved or mixed with a combustible solvent before incineration.[1]
-
All disposal activities must be in accordance with local, state, and federal regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Chloromethyl Dodecanoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Chloromethyl dodecanoate. The content herein outlines operational procedures, personal protective equipment (PPE), and disposal plans to ensure laboratory safety and proper chemical management.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is synthesized from data for structurally similar and related compounds, such as Chloromethyl chlorosulfate and Chloromethyl pivalate.[1][2] It is imperative to handle this compound with extreme caution and to consult with a qualified safety professional before use.
Hazard Identification and Immediate Precautions
Based on analogous compounds, this compound is anticipated to be a hazardous chemical. It is likely to be harmful if swallowed, cause severe skin burns and eye damage, and may be fatal if inhaled.[1] Immediate precautions include avoiding all personal contact, including inhalation of vapors or mist, and using the chemical only in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles meeting NIOSH (US) or EN 166 (EU) standards are required.[1] A face shield (8-inch minimum) must be worn over goggles for splash protection.[1] |
| Hand Protection | Chemical-resistant Gloves | Handle with gloves inspected prior to use. Butyl rubber or Viton® gloves are recommended as halogenated hydrocarbons can degrade standard glove materials.[3] Use proper glove removal technique to avoid skin contact.[1] |
| Body Protection | Flame-retardant Lab Coat & Chemical Apron | A flame-retardant lab coat should be worn over personal clothing.[3] For operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[3] |
| Respiratory Protection | Respirator | Use only in a well-ventilated area, preferably a chemical fume hood.[1] If engineering controls are insufficient or for emergencies, wear a NIOSH-approved respirator.[1] |
| Footwear | Closed-toe, Chemical-resistant Shoes | Shoes should fully cover the feet and be made of a material that resists chemical penetration.[3] |
Operational Plan: From Handling to Storage
1. Preparation:
-
Obtain and read all available safety information before handling.[1]
-
Ensure a chemical fume hood is operational and the workspace is clear.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Put on all required PPE as detailed in the table above.
2. Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][4]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store locked up.[1]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
The substance is noted to be heat and moisture sensitive.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Emergency Procedures
-
In Case of a Spill:
-
Evacuate the area immediately and alert others.[3]
-
Ensure the area is well-ventilated, if safe to do so.[3]
-
Soak up the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable, closed container for hazardous waste disposal.[1]
-
Do not let the product enter drains.[1]
-
-
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] Wash contaminated clothing before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[1] Call a POISON CENTER or doctor if you feel unwell.[1]
-
Disposal Plan
-
Waste Segregation:
-
Solid Waste: Any unused product and contaminated disposables (e.g., gloves, absorbent material) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
-
Disposal Protocol:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Contact a licensed professional waste disposal service.[1] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not dispose of down the drain or with general laboratory waste.
-
Quantitative Data Summary
The following table summarizes key quantitative data for compounds structurally similar to this compound. This information is provided as a reference for safety and handling procedures.
| Property | Value | Source Compound |
| Molecular Formula | C13H25ClO2 | This compound |
| Molecular Weight | Not Available | - |
| Hazard Statements | H302, H314, H330, H350 | Chloromethyl chlorosulfate[1] |
| Precautionary Statements | P201, P202, P260, P264, P270, P271, P280, P284, P301+P312+P330, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P308+P313, P363, P403+P233, P405, P501 | Chloromethyl chlorosulfate[1] |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
